Tenilapine
Description
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Structure
3D Structure
Properties
CAS No. |
82650-83-7 |
|---|---|
Molecular Formula |
C17H16N4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile |
InChI |
InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+ |
InChI Key |
RVQVUMIXBGFJLZ-SWGQDTFXSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
Tenilapine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenilapine is an atypical antipsychotic agent characterized by its distinct pharmacological profile, primarily involving interactions with dopamine and serotonin receptor systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesizing available preclinical data. The core of its action lies in its potent antagonism of the serotonin 5-HT2A and 5-HT2C receptors, coupled with a lower affinity for dopamine D2 and D4 receptors. This profile is consistent with the pharmacological properties of other atypical antipsychotics, suggesting a potential for efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. This document collates the available quantitative data on receptor binding affinities, explores the implicated signaling pathways, and provides a framework for understanding its antipsychotic activity.
Introduction
This compound is a thienobenzazepine derivative that has been investigated for its antipsychotic properties. Like other atypical antipsychotics, its mechanism of action is believed to be multifactorial, involving the modulation of several key neurotransmitter systems in the brain. The balance of its effects on the serotonergic and dopaminergic systems is thought to be crucial for its therapeutic efficacy and favorable side-effect profile compared to typical antipsychotics.
Pharmacodynamics: Receptor Binding Profile
The primary mechanism of action of this compound is attributed to its antagonist activity at various neurotransmitter receptors. Quantitative binding affinity data, expressed as the inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 1584 | [1] |
| Dopamine D4 | 721 ± 300 | [1] |
| Serotonin 5-HT2A | 40 | [1] |
| Serotonin 5-HT2C | Potent Antagonist | [1] |
Note: A specific Ki value for the 5-HT2C receptor is not available in the cited literature, but it is described as a potent antagonist.
The data clearly indicates that this compound possesses a significantly higher affinity for the 5-HT2A receptor compared to the dopamine D2 receptor, a hallmark of atypical antipsychotics. The ratio of D2 to 5-HT2A affinity is a critical determinant of a drug's "atypicality."
Signaling Pathways
The therapeutic and adverse effects of this compound are mediated by its interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is the cornerstone of the antipsychotic effect of all currently marketed antipsychotic drugs, leading to a reduction in positive symptoms such as hallucinations and delusions. However, blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS). This compound's relatively low affinity for D2 receptors may contribute to a lower propensity for inducing EPS.
Serotonin 5-HT2A Receptor Antagonism
Potent 5-HT2A receptor antagonism is a key feature of atypical antipsychotics. This action is thought to contribute to the efficacy against negative symptoms and to mitigate the extrapyramidal side effects caused by D2 receptor blockade. Blockade of 5-HT2A receptors in the prefrontal cortex can lead to an increase in dopamine release, which may alleviate negative and cognitive symptoms.
Serotonin 5-HT2C Receptor Antagonism
This compound is also a potent antagonist of the 5-HT2C receptor.[1] Antagonism of 5-HT2C receptors is known to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to pro-cognitive and antidepressant effects. This action may also play a role in the metabolic side effects observed with some atypical antipsychotics.
Experimental Protocols
Detailed experimental protocols for the determination of the binding affinities of this compound are not extensively published. However, the cited study by Roth et al. (1995) employed standard radioligand binding assays. A general methodology for such an assay is outlined below.
General Radioligand Binding Assay Protocol (Illustrative)
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Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) are cultured. The cells are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Binding Assay: The membrane preparations are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the unlabeled competitor drug (this compound).
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Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Pharmacokinetics and Metabolism
There is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and metabolism of this compound in animals or humans. As a general reference, atypical antipsychotics are typically well-absorbed orally and undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.
Preclinical and Clinical Studies
Conclusion
This compound exhibits a receptor binding profile characteristic of an atypical antipsychotic, with high affinity for serotonin 5-HT2A and 5-HT2C receptors and lower affinity for dopamine D2 receptors. This profile suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects. The antagonism of these key receptors modulates critical intracellular signaling pathways implicated in the pathophysiology of schizophrenia. While the available data provides a solid foundation for understanding its core mechanism of action, further research is needed to fully elucidate its pharmacokinetic properties, in vivo pharmacological effects, and clinical utility. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and related compounds.
References
Tenilapine's Affinity for Dopamine Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent that has been studied for its potential in treating psychiatric disorders. A key aspect of its pharmacological profile is its interaction with dopamine receptors, which are central to the mechanism of action of most antipsychotic drugs. This technical guide provides an in-depth analysis of this compound's binding affinity for various dopamine receptor subtypes, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.
Core Findings: Dopamine Receptor Affinity of this compound
This compound exhibits a distinct binding profile for dopamine receptors, characterized by a generally low affinity, particularly for the D2 receptor, when compared to many other atypical antipsychotics. This profile may contribute to its "atypical" properties, potentially offering a reduced risk of extrapyramidal side effects.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the available quantitative data on the binding affinity of this compound for dopamine receptor subtypes. The inhibition constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D1 | Data not readily available | - | - |
| Dopamine D2 | 1584 | Rat (cloned) | [1] |
| Dopamine D3 | Data not readily available | - | - |
| Dopamine D4 | 721 ± 300 | Rat (cloned) | [1][2] |
Note: The available literature indicates that this compound has a relatively low, micromolar affinity for dopamine receptors in general.[1]
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is a critical step in drug development. Radioligand binding assays are the gold standard for this purpose. Below is a detailed methodology representative of the experiments likely conducted to ascertain the dopamine receptor affinity of this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2 and D4 receptors through competitive binding with a radiolabeled ligand.
Materials:
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Cell Lines: HEK-293 or CHO cells stably transfected with the specific human or rat dopamine receptor subtype (e.g., D2, D4).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-N-methylspiperone for D4 receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
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Competitor (for non-specific binding): A high concentration of a known, unlabeled antagonist for the target receptor (e.g., haloperidol or spiperone).
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Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Instrumentation: Microplate harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
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Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for:
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Total Binding: Contains the cell membrane preparation and the radioligand.
-
Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of the unlabeled competitor to saturate the receptors.
-
Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
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Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.
Experimental Workflow for Receptor Affinity Determination
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
References
Tenilapine's Interaction with Serotonin Receptors: A Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the serotonin receptor binding profile of tenilapine, an atypical antipsychotic. The document synthesizes available quantitative data, outlines a representative experimental protocol for receptor binding assays, and visualizes key signaling pathways to offer a comprehensive resource for research and development.
Serotonin Receptor Binding Profile of this compound
This compound exhibits a distinct binding profile at various serotonin (5-HT) receptor subtypes. While a complete quantitative dataset is not publicly available for all subtypes, existing data indicate a significant interaction with the 5-HT2 family of receptors. The known binding affinities (Ki) are summarized in the table below. The Ki value is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Notes |
| 5-HT2A | 40[1] | High affinity |
| 5-HT2C | Potent Antagonist[1] | Specific Ki value not reported, but described as a potent antagonist. |
| 5-HT6 | Intermediate Affinity | Qualitative description; specific Ki value not publicly available. |
| 5-HT7 | Intermediate Affinity | Qualitative description; specific Ki value not publicly available. |
| 5-HT1A, 5-HT1B, 5-HT1D | Data Not Available | No publicly available binding data for these subtypes. |
Experimental Protocol: Radioligand Binding Assay
The following is a representative methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for a specific serotonin receptor subtype.
1. Membrane Preparation:
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Tissues or cells expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
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The homogenate undergoes centrifugation to pellet the cell membranes.
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The resulting pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., BCA protein assay).
2. Competitive Binding Assay:
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The assay is typically performed in a 96-well plate format.
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A fixed concentration of a specific radioligand for the target receptor is incubated with the prepared cell membranes.
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Incubation and Filtration:
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The mixture is incubated to allow binding to reach equilibrium.
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The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound's interaction with 5-HT2A and 5-HT2C receptors initiates downstream signaling cascades that are crucial to its pharmacological effects.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq-coupled Signaling Cascade.
5-HT2C Receptor Antagonism and Dopamine/Norepinephrine Release
5-HT2C receptors are also Gq/11-coupled GPCRs. Antagonism of these receptors by this compound blocks the constitutive and serotonin-induced signaling. A key consequence of 5-HT2C receptor blockade in certain brain regions is the disinhibition of dopamine and norepinephrine release. This is because 5-HT2C receptors often exert an inhibitory tone on dopaminergic and noradrenergic neurons.
Caption: Mechanism of 5-HT2C Antagonism by this compound.
Conclusion
This compound's serotonin receptor binding profile is characterized by a high affinity for the 5-HT2A receptor and potent antagonism at the 5-HT2C receptor, with intermediate affinities for the 5-HT6 and 5-HT7 subtypes. These interactions are fundamental to its mechanism of action as an atypical antipsychotic. The antagonism at 5-HT2C receptors, leading to an increase in dopamine and norepinephrine release, is a noteworthy aspect of its pharmacology. While the available data provide a solid foundation for understanding this compound's effects, further research is warranted to quantify its binding affinities at a broader range of serotonin receptor subtypes to fully elucidate its complex pharmacological profile.
References
An In-depth Technical Guide on the Sedative Properties of (Z)-Tenilapine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the pharmacological profile of (Z)-Tenilapine. (Z)-Tenilapine is an investigational compound and has not been approved for clinical use. The information provided herein is intended for research and informational purposes only and should not be construed as medical advice.
Executive Summary
Introduction
(Z)-Tenilapine is classified as an atypical antipsychotic.[1] The sedative properties of antipsychotic medications are a significant consideration in clinical practice, influencing patient compliance and overall treatment outcomes. Sedation is often mediated through the blockade of specific neurotransmitter receptors, including serotonin 5-HT2A and 5-HT2C receptors, and histamine H1 receptors. This technical guide aims to provide a thorough analysis of the potential sedative properties of (Z)-Tenilapine based on its known receptor binding profile and to identify key areas for future research.
Core Pharmacology of (Z)-Tenilapine
The foundational pharmacology of (Z)-Tenilapine lies in its interaction with various neurotransmitter receptors.
Receptor Binding Profile
Quantitative data on the binding affinity of (Z)-Tenilapine to key receptors is crucial for understanding its pharmacological effects. The available data is summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 40 | [1] |
| Dopamine D2 | 1584 | [1] |
| Dopamine D4 | 721 ± 300 | [1] |
| 5-HT2C | Potent Antagonist | [1] |
| Histamine H1 | Data Not Available | - |
Lower Ki values indicate higher binding affinity.
Postulated Mechanism of Sedative Action
The potential sedative effects of (Z)-Tenilapine can be inferred from its interaction with the serotonergic system.
Role of 5-HT2A and 5-HT2C Receptor Antagonism
Antagonism of 5-HT2A and 5-HT2C receptors is a well-established mechanism contributing to the sedative and sleep-promoting effects of several atypical antipsychotics. Blockade of these receptors is thought to enhance slow-wave sleep. Given (Z)-Tenilapine's high affinity for the 5-HT2A receptor and its potent antagonism of the 5-HT2C receptor, it is plausible that it exerts sedative effects through this pathway.
A simplified signaling pathway illustrating this proposed mechanism is provided below.
Caption: Proposed mechanism of (Z)-Tenilapine-induced sedation.
The Unresolved Role of Histamine H1 Receptor
Antagonism of the histamine H1 receptor is a primary driver of sedation for many antipsychotic drugs. The lack of data on (Z)-Tenilapine's affinity for the H1 receptor represents a significant gap in predicting its sedative potential. A high affinity for this receptor would strongly suggest a pronounced sedative effect.
Gaps in Current Knowledge and Future Research Directions
To provide a comprehensive assessment of the sedative properties of (Z)-Tenilapine, further research is imperative.
Quantitative Data Gaps
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Histamine H1 Receptor Binding Affinity: Determining the Ki value of (Z)-Tenilapine for the H1 receptor is of paramount importance.
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Preclinical Sedation Models: Dose-response studies in animal models are needed to quantify the sedative effects.
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Clinical Trial Data: Reports of somnolence or sedation as adverse events in any clinical studies involving (Z)-Tenilapine would provide invaluable human data.
Recommended Experimental Protocols
To address the existing knowledge gaps, the following experimental protocols are recommended:
4.2.1. In Vitro Receptor Binding Assay for Histamine H1 Receptor
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Objective: To determine the binding affinity (Ki) of (Z)-Tenilapine for the human histamine H1 receptor.
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Methodology:
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Cell Culture and Membrane Preparation: Utilize a stable cell line expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells). Culture cells to an appropriate density and harvest. Prepare cell membranes through homogenization and centrifugation.
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Radioligand Binding Assay: Conduct competitive binding assays using a suitable radioligand for the H1 receptor (e.g., [³H]-pyrilamine).
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Incubation: Incubate cell membranes with a fixed concentration of the radioligand and a range of concentrations of (Z)-Tenilapine.
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Separation and Scintillation Counting: Separate bound from free radioligand using rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.
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Data Analysis: Determine the IC50 value (concentration of (Z)-Tenilapine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
A diagram of the experimental workflow is presented below.
Caption: Workflow for H1 receptor binding assay.
4.2.2. Preclinical Assessment of Sedation: Locomotor Activity
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Objective: To evaluate the dose-dependent effects of (Z)-Tenilapine on spontaneous locomotor activity in rodents.
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Methodology:
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Animals: Use adult male mice or rats.
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Apparatus: Employ automated locomotor activity chambers equipped with infrared beams to detect movement.
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Procedure: Acclimate animals to the testing room and then to the activity chambers. Administer various doses of (Z)-Tenilapine (and a vehicle control) intraperitoneally or orally.
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Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes) post-administration.
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Data Analysis: Analyze the data to determine the dose-response relationship for any observed suppression of locomotor activity.
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4.2.3. Clinical Trial Adverse Event Monitoring
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Objective: To identify and quantify the incidence of sedation and somnolence in human subjects administered (Z)-Tenilapine.
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Methodology:
-
In the context of any clinical trials of (Z)-Tenilapine, systematically collect adverse event data.
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Utilize standardized questionnaires and scales to assess subjective and objective measures of sedation and somnolence (e.g., Stanford Sleepiness Scale, Epworth Sleepiness Scale).
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Record the incidence, severity, and duration of any reported sedative effects.
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Analyze the data to determine if there is a dose-dependent relationship for sedation and to compare the incidence with a placebo or active comparator group.
-
Conclusion
References
Tenilapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenilapine is an atypical antipsychotic agent characterized by a unique tricyclic structure, identified as (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile. This document provides an in-depth exploration of its chemical architecture and a proposed synthetic pathway, compiled from analogous chemical syntheses in the absence of a publicly available, step-by-step protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, offering detailed methodologies for key reaction types and a structured presentation of its chemical and physical properties.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the molecular formula C₁₇H₁₆N₄S₂ and a molar mass of 340.46 g·mol⁻¹[1]. Its structure is defined by a central seven-membered azepine ring fused with two thiophene rings, forming the bisthieno[3,4-b:3',4'-e]azepine core. This core is further functionalized with a 4-methylpiperazinyl group and an exocyclic ylideneacetonitrile moiety.
The key structural identifiers for this compound are:
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IUPAC Name: (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile[1]
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CAS Number: 82650-83-7[1]
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Molecular Formula: C₁₇H₁₆N₄S₂[1]
-
SMILES: CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42[1]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 340.47 g/mol | |
| Monoisotopic Mass | 340.08163887 Da | |
| Molecular Formula | C₁₇H₁₆N₄S₂ | |
| IUPAC Name | (2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.0³,⁷]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile | |
| InChI | InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+ | |
| InChIKey | RVQVUMIXBGFJLZ-SWGQDTFXSA-N | |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(C(=CC#N)C4=C(N2)C=CS4)C=CS3 | |
| CAS Number | 82650-83-7 |
Proposed Synthesis of this compound
This proposed synthesis commences with the construction of a substituted thieno[3,4-b]thiophene core, followed by the annulation of the azepine ring, and subsequent functionalization to introduce the N-methylpiperazine and ylideneacetonitrile moieties.
References
Tenilapine: A Technical Whitepaper on Pharmacodynamics and Pharmacokinetics
Disclaimer: Tenilapine is an atypical antipsychotic that was never commercially marketed. As a result, publicly available information, particularly regarding its pharmacokinetics, is limited. This document summarizes the available data and provides context based on the broader class of atypical antipsychotic agents.
Introduction
This compound (CAS 82650-83-7) is a thienoazepine derivative classified as an atypical antipsychotic. Its chemical structure, (2E)-[5-(4-Methyl-1-piperazinyl)-9H-bisthieno[3,4-b:3',4'-e]azepin-9-ylidene]acetonitrile, contributes to a distinct receptor binding profile that differentiates it from typical neuroleptics. This guide provides a detailed overview of the known pharmacodynamics of this compound and discusses the likely pharmacokinetic properties based on its drug class, targeting researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This profile is consistent with other atypical antipsychotics, suggesting a mechanism of action that extends beyond simple dopamine D2 receptor antagonism.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity for key central nervous system receptors reveals a profile that distinguishes it from typical antipsychotics. The available data on its dissociation constants (Ki) are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 1584 | [1] |
| Dopamine D4 | 721 ± 300 | [1] |
| Serotonin 5-HT2A | 40 | [1] |
| Serotonin 5-HT2C | Potent Antagonist | [1] |
Table 1: Receptor Binding Affinities of this compound
This compound exhibits a relatively low affinity for the dopamine D2 receptor, a hallmark of many atypical antipsychotics which is thought to contribute to a lower incidence of extrapyramidal side effects.[1] Its affinity for the dopamine D4 receptor is higher than for the D2 receptor, a characteristic it shares with clozapine. Notably, this compound has a high affinity for the serotonin 5-HT2A receptor and is also a potent antagonist of the 5-HT2C receptor. The high 5-HT2A to D2 receptor affinity ratio is a key feature of atypical antipsychotics and is believed to be crucial for their unique therapeutic effects, including efficacy against negative symptoms of schizophrenia.
Signaling Pathways
The interaction of this compound with dopamine and serotonin receptors modulates several downstream signaling pathways implicated in the pathophysiology of psychosis. The antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms. The blockade of 5-HT2A receptors, particularly in the prefrontal cortex, is hypothesized to enhance dopamine release, which may alleviate negative and cognitive symptoms.
Pharmacokinetics
Note: Specific quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not available in the public domain. The following section provides a general overview of the expected pharmacokinetic properties of atypical antipsychotics.
Absorption, Distribution, Metabolism, and Excretion (ADME)
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Absorption: Atypical antipsychotics are generally well-absorbed after oral administration.
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Distribution: These compounds are typically lipophilic, leading to extensive distribution into tissues, including the central nervous system. They are also often highly bound to plasma proteins.
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Metabolism: Hepatic metabolism is the primary route of elimination for most atypical antipsychotics, predominantly through the cytochrome P450 (CYP) enzyme system. Common isozymes involved include CYP1A2, CYP2D6, and CYP3A4.
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Excretion: Metabolites are primarily excreted through urine and feces.
Experimental Protocols
Receptor Binding Assays (General Protocol)
While the specific protocol used for this compound is not detailed in the available literature, a general methodology for determining receptor binding affinities is outlined below.
Methodology:
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Tissue/Cell Preparation: Membranes from cells or tissues expressing the receptor of interest (e.g., recombinant cells overexpressing human D2 or 5-HT2A receptors) are prepared through homogenization and centrifugation.
-
Radioligand Binding: A specific radioligand for the target receptor is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is an atypical antipsychotic with a receptor binding profile characterized by low D2 and high 5-HT2A affinity, and potent 5-HT2C antagonism. This profile is suggestive of a therapeutic window that may offer efficacy against a broad range of schizophrenia symptoms with a reduced risk of extrapyramidal side effects. Due to the discontinuation of its development, comprehensive pharmacokinetic data for this compound are not publicly available. Further research, should it be undertaken, would be necessary to fully characterize its absorption, distribution, metabolism, and excretion profile to fully assess its therapeutic potential.
References
A Technical Guide to Assessing the In Vitro Metabolic Stability of Tenilapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent.[1] The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo clearance of a compound.[2][3] A compound with low metabolic stability may be cleared too rapidly from the body to achieve therapeutic concentrations, while a very stable compound might accumulate and cause toxicity.[2]
This guide provides a comprehensive overview of the standard experimental protocols used to determine the in vitro metabolic stability of a compound such as this compound. It details the methodologies for conducting these assays, presenting the resulting data, and visualizing the experimental and metabolic pathways. While specific metabolic data for this compound is not publicly available, the procedures outlined herein represent the industry-standard approach for characterizing the metabolic profile of novel chemical entities.
Core Concepts in Metabolic Stability
Drug metabolism is broadly divided into two phases:
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH).[4] These reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes and include oxidation, reduction, and hydrolysis. For other atypical antipsychotics, CYP1A2, CYP3A4, and CYP2D6 are common metabolizing enzymes.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This process, catalyzed by transferase enzymes, significantly increases the molecule's water solubility, facilitating its excretion.
The primary goal of an in vitro metabolic stability study is to determine the intrinsic clearance (CLint), which is a measure of the intrinsic ability of the liver (or other metabolic systems) to metabolize a drug.
Experimental Protocols
The most common method for assessing metabolic stability is the "substrate depletion" or "in vitro half-life (t1/2)" approach, where the disappearance of the parent compound is monitored over time.
In Vitro Test Systems
Several liver-derived systems can be used, each with distinct advantages:
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum. They are rich in Phase I (CYP) and some Phase II (UGT) enzymes. Due to their ease of use and cost-effectiveness, they are the most common system for initial screening.
-
Liver S9 Fraction: This is a supernatant fraction that contains both microsomes and cytosolic enzymes. It is useful for studying compounds that may be metabolized by both Phase I and Phase II cytosolic enzymes (e.g., sulfotransferases, aldehyde oxidase).
-
Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors. They are considered the "gold standard" as they can assess the interplay between metabolism, uptake, and efflux.
Microsomal Stability Assay Protocol
This protocol describes a typical experiment using liver microsomes from different species to assess potential inter-species differences in metabolism.
3.2.1 Reagents and Materials
-
Test Compound (this compound) Stock: 10 mM in DMSO
-
Liver Microsomes (Human, Rat, Dog): Pooled, 20 mg/mL stock
-
Phosphate Buffer: 0.1 M, pH 7.4
-
NADPH Regenerating System (NRS) Solution A: (e.g., 26 mM NADP+, 66 mM glucose-6-phosphate)
-
NRS Solution B: (e.g., 40 U/mL glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds: (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide)
-
96-well incubation and collection plates
3.2.2 Incubation Procedure
-
Preparation: Prepare the incubation mixture by diluting liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Aliquot the mixture into a 96-well incubation plate.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiation: Add the test compound (this compound) to the wells to achieve a final concentration of 1 µM. For the T=0 time point, immediately transfer an aliquot of the incubation mixture to a collection plate containing cold quenching solution.
-
Reaction Start: Add the NADPH regenerating system to the remaining wells to initiate the metabolic reaction. The final volume should be consistent across wells (e.g., 200 µL). A "minus cofactor" control should be run in parallel to detect any non-NADPH dependent degradation.
-
Time Points: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to the collection plate containing the quenching solution.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet precipitated protein. Transfer the supernatant for analysis.
3.2.3 Analytical Method The concentration of the remaining parent compound at each time point is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required for accurate quantification.
Data Analysis
-
Calculate Percent Remaining: The peak area ratio of the test compound to the internal standard is used to determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t1/2): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is determined by regression analysis.
-
t1/2 = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Amount)
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across species and test systems.
| Compound | Species | Test System | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | Human | Liver Microsomes | 45.2 | 34.1 |
| Rat | Liver Microsomes | 21.8 | 71.3 | |
| Dog | Liver Microsomes | 68.5 | 22.5 | |
| This compound | Human | Hepatocytes | 38.9 | 45.8 |
| Verapamil | Human | Liver Microsomes | 8.5 | 181.6 |
| Warfarin | Human | Liver Microsomes | >120 | <14.4 |
| CLint units for hepatocytes are typically µL/min/10^6 cells. |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Experimental Workflow
The following diagram illustrates the substrate depletion method for determining metabolic stability.
References
Tenilapine: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenilapine is an atypical antipsychotic agent with a distinct pharmacological profile characterized by its interactions with multiple neurotransmitter receptors implicated in the pathophysiology of psychiatric disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, methodologies for its experimental evaluation, and its potential applications in neuroscience research. The document summarizes its binding affinities, details representative experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutic agents for psychiatric and neurological disorders.
Introduction
This compound is classified as an atypical antipsychotic, a class of drugs known for their efficacy in treating psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics[1]. Though never marketed in the United States, its receptor binding profile suggests a mechanism of action similar to other atypical antipsychotics, making it a compound of interest for neuroscience research. Understanding the detailed pharmacology and experimental applications of this compound can provide valuable insights into the complex neurobiology of disorders such as schizophrenia and aid in the development of novel therapeutics.
Pharmacological Profile of this compound
The pharmacodynamic properties of this compound are defined by its binding affinities for various neurotransmitter receptors. It exhibits a notable affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, and lower affinity for dopamine receptors.
Receptor Binding Affinities
Quantitative data on the binding affinities of this compound for key dopamine and serotonin receptors are summarized in the table below. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D₂ | 1584 | [1] |
| Dopamine D₄ | 721 ± 300 | [1] |
| Serotonin 5-HT₂A | 40 | [1] |
| Serotonin 5-HT₂C | Potent Antagonist | [1] |
Experimental Protocols for the Characterization of this compound
Detailed experimental protocols are essential for the accurate assessment of a compound's pharmacological properties. While specific protocols for this compound are not extensively published, this section provides representative methodologies for key in vitro and in vivo assays commonly used to characterize atypical antipsychotics.
In Vitro Assays
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Objective: To determine the Ki of this compound for dopamine D₂, D₄, serotonin 5-HT₂A, and 5-HT₂C receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels. Dopamine D₂ receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.
-
Objective: To determine if this compound acts as an antagonist at the dopamine D₂ receptor by measuring its effect on agonist-induced changes in cAMP levels.
-
Materials:
-
Cells expressing the dopamine D₂ receptor.
-
A known D₂ receptor agonist (e.g., quinpirole).
-
This compound at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
-
Procedure:
-
Culture the cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a D₂ receptor agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
An antagonist effect of this compound would be observed as a reversal of the agonist-induced decrease in cAMP levels.
-
Generate dose-response curves to determine the potency of this compound as a D₂ receptor antagonist.
-
In Vivo Assays
This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Objective: To assess the effect of this compound administration on dopamine and serotonin levels in brain regions relevant to schizophrenia, such as the prefrontal cortex and nucleus accumbens.
-
Materials:
-
Laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex) of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound to the animal.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
The CAR test is a behavioral paradigm used to predict the antipsychotic efficacy of a compound.
-
Objective: To evaluate the potential antipsychotic-like activity of this compound.
-
Materials:
-
Shuttle box apparatus with two compartments, a grid floor for delivering a mild footshock, and a conditioned stimulus (e.g., a light or a tone).
-
Laboratory animals (e.g., rats).
-
This compound solution for administration.
-
-
Procedure:
-
Acquisition Phase: Place the animal in the shuttle box. Present the conditioned stimulus (CS) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The animal can avoid the shock by moving to the other compartment during the CS presentation. If the animal does not move, it will receive the shock and can escape it by moving to the other compartment. Repeat this for a set number of trials.
-
Drug Testing Phase: Once the animals have learned the avoidance response (typically >80% avoidance), administer this compound at various doses.
-
After a set pre-treatment time, place the animal back in the shuttle box and run the CAR test again.
-
Record the number of avoidances, escapes, and failures to escape.
-
A compound with antipsychotic-like activity will typically decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating a reduction in the motivational salience of the conditioned stimulus rather than motor impairment.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in this compound's mechanism of action and experimental evaluation can aid in understanding its neuropharmacological profile.
Caption: Hypothesized signaling pathways of this compound.
Caption: General experimental workflow for antipsychotic drug discovery.
Caption: Logical relationship of this compound's multi-receptor effects.
Applications in Neuroscience Research
Given its profile as an atypical antipsychotic, this compound can be a valuable tool in various neuroscience research applications, particularly in the study of psychiatric disorders.
-
Schizophrenia Research: this compound can be used in animal models of schizophrenia to investigate the role of combined 5-HT₂A/₂C and D₂ receptor antagonism in ameliorating positive, negative, and cognitive symptoms.
-
Dopamine and Serotonin System Interactions: Its distinct receptor affinity profile allows for the dissection of the complex interplay between the dopamine and serotonin systems in regulating mood, cognition, and behavior.
-
Drug Discovery: As a reference compound, this compound can be used in the screening and characterization of novel antipsychotic agents with improved efficacy and side-effect profiles.
Conclusion
This compound represents a valuable research tool for the neuroscience community. Its characteristic atypical antipsychotic profile, defined by its interactions with key dopamine and serotonin receptors, provides a basis for investigating the neurobiology of psychiatric disorders and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the potential of this compound in their own studies. Further research is warranted to fully elucidate its functional properties and therapeutic potential.
References
Potential Therapeutic Targets of Tenilapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent that, while never marketed, has been a subject of pharmacological interest due to its distinct receptor binding profile. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing the available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics for psychiatric disorders.
Pharmacodynamics: Receptor Binding Profile
The therapeutic efficacy and side-effect profile of atypical antipsychotics are largely determined by their affinity for a range of neurotransmitter receptors. This compound exhibits a characteristic profile of high affinity for the serotonin 5-HT2A receptor and lower affinity for dopamine D2 receptors, a hallmark of atypicality.
Quantitative Receptor Binding Data
The following table summarizes the known in vitro binding affinities (Ki) of this compound for key central nervous system receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | 1584 | [1] |
| D4 | 721 ± 300 | [1] |
| Serotonin Receptors | ||
| 5-HT2A | 40 | [1] |
| 5-HT2C | Potent Antagonist (Ki not specified) | [1] |
| 5-HT1A | Data not available | |
| Adrenergic Receptors | ||
| α1-Adrenergic | Data not available | |
| α2-Adrenergic | Data not available | |
| Histamine Receptors | ||
| H1 | Data not available |
Note: The available data on this compound's receptor binding profile is limited. Further studies would be required to fully characterize its interactions with a broader range of CNS targets.
Potential Therapeutic Targets and Signaling Pathways
The primary therapeutic targets of this compound are believed to be the serotonin 5-HT2A and dopamine D2 receptors, with its potent 5-HT2C antagonism also playing a significant role.
Serotonin 5-HT2A Receptor Antagonism
This compound's high affinity for the 5-HT2A receptor is a key feature of its atypical profile. Blockade of these receptors in the cortex is thought to enhance dopamine release, which may contribute to the improvement of negative and cognitive symptoms in schizophrenia.
This compound's antagonism of the 5-HT2A receptor signaling pathway.
Dopamine D2 Receptor Antagonism
Like all antipsychotics, this compound possesses antagonist activity at the dopamine D2 receptor. However, its relatively low affinity for this receptor is thought to contribute to a lower risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.
This compound's antagonism of the dopamine D2 receptor signaling pathway.
Serotonin 5-HT2C Receptor Antagonism
This compound is reported to be a potent antagonist of the 5-HT2C receptor.[1] Antagonism at this receptor can lead to increased dopamine and norepinephrine release in the prefrontal cortex, which may have pro-cognitive and antidepressant effects. However, it can also be associated with weight gain.
Experimental Protocols: Radioligand Binding Assay
The determination of a compound's receptor binding affinity is a critical step in its pharmacological characterization. The following is a representative protocol for a competitive radioligand binding assay, which is a standard method used to determine the Ki values of unlabelled drugs like this compound.
Workflow for Radioligand Binding Assay
A typical workflow for a radioligand binding assay experiment.
Detailed Methodology
1. Materials and Reagents:
-
Biological Material: Cell membranes from a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D2, D4, 5-HT2A, 5-HT2C), or homogenized brain tissue from a relevant species.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D2/D4, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to saturate all binding sites.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Detection: Liquid scintillation counter and scintillation fluid.
2. Procedure:
-
Incubation: In a 96-well plate, the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound are incubated in the assay buffer. Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control) are included.
-
Equilibration: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration of the well contents through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and the radioactivity trapped on them is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound's receptor binding profile, characterized by high 5-HT2A and potent 5-HT2C antagonism coupled with low D2 affinity, positions it as a classic atypical antipsychotic. These primary targets suggest a potential for efficacy against a broad range of psychotic symptoms with a reduced liability for extrapyramidal side effects. However, the lack of a comprehensive binding profile, particularly at adrenergic and histaminergic receptors, leaves a significant gap in our understanding of its full pharmacological effects and potential side-effect liabilities, such as sedation and metabolic disturbances. Further research, employing the standardized experimental protocols outlined in this guide, would be necessary to fully elucidate the complete spectrum of this compound's therapeutic targets and to inform the development of future generations of antipsychotic medications.
References
Methodological & Application
Tenilapine In Vitro Assays for Antipsychotic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent that has been investigated for its potential in the treatment of psychotic disorders. Its mechanism of action, like other atypical antipsychotics, is believed to involve a complex interaction with multiple neurotransmitter receptor systems in the brain. This document provides a detailed overview of the in vitro assays used to characterize the antipsychotic activity of this compound, including its receptor binding profile and functional activity at key central nervous system (CNS) targets. The following protocols and data are intended to serve as a guide for researchers and drug development professionals in the evaluation of this compound and similar compounds.
Data Presentation: Receptor Binding Affinity of this compound
The antipsychotic profile of a compound is significantly defined by its binding affinity to various neurotransmitter receptors. The following table summarizes the known in vitro binding affinities (Ki, in nM) of this compound for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Source |
| Dopamine D2 | 1584 | [³H]-Spiperone | Cloned rat receptor |
| Dopamine D4 | 721 ± 300 | [³H]-Spiperone | Cloned rat receptor |
| Serotonin 5-HT2A | 40 | [³H]-Ketanserin | Rat cortex |
| Serotonin 5-HT2C | Potent Antagonist (IC50 not specified) | - | - |
Data sourced from publicly available literature. It is important to note that experimental conditions can influence Ki values.
Key Signaling Pathways in Antipsychotic Action
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interaction with dopaminergic and serotonergic signaling pathways. This compound's activity is primarily understood through its modulation of these systems.
Caption: Interaction of this compound with Dopaminergic and Serotonergic Pathways.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antipsychotic potential of compounds like this compound.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound to a specific receptor.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue source (e.g., rat striatum for D2 receptors, cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in an appropriate ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2/D4, [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in place of the test compound.
-
Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Antagonism Assay (Calcium Mobilization)
This assay is used to determine the functional activity of a compound, such as its ability to antagonize the effect of a known agonist at a Gq-coupled receptor (e.g., 5-HT2A and 5-HT2C).
Caption: Workflow for a Calcium Mobilization Functional Assay.
Protocol:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., 5-HT2C) in a suitable medium.
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.
-
-
Compound Addition and Measurement:
-
Wash the cells with an assay buffer.
-
Using a fluorescence plate reader equipped with an automated liquid handler, add varying concentrations of the test compound (this compound) to the wells and incubate for a short period.
-
Add a fixed concentration of a known agonist (e.g., serotonin) to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the response as the change in fluorescence intensity from baseline.
-
Plot the response against the log concentration of the test compound in the presence of the agonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's response.
-
Second Messenger (cAMP) Assay
This assay measures the effect of a compound on the production of cyclic AMP (cAMP), a key second messenger for Gi/o-coupled receptors like the Dopamine D2 receptor.
Protocol:
-
Cell Culture:
-
Culture cells expressing the D2 receptor in a suitable medium and plate them in a 96-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of the test compound (this compound).
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release the intracellular cAMP.
-
-
Detection:
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation if this compound acts as an antagonist or inverse agonist.
-
Conclusion
The in vitro pharmacological profile of this compound suggests it is an atypical antipsychotic with a notable affinity for serotonin 5-HT2A receptors and potent antagonism at 5-HT2C receptors, while exhibiting a lower affinity for dopamine D2 receptors. The provided protocols for radioligand binding, calcium mobilization, and cAMP assays offer a framework for the comprehensive in vitro characterization of this compound and other potential antipsychotic compounds. Further investigation into its functional activity at a broader range of CNS receptors and its impact on various downstream signaling pathways is warranted to fully elucidate its mechanism of action and therapeutic potential.
Application Notes and Protocols for Evaluating Tenilapine Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established rodent models for assessing the antipsychotic potential of Tenilapine, a compound known for its atypical antipsychotic profile characterized by high affinity for serotonin 5-HT2A and 5-HT2C receptors and a lower affinity for dopamine D2 receptors.
Introduction to this compound and its Mechanism of Action
This compound is an atypical antipsychotic agent.[1] Its therapeutic potential is believed to stem from its unique receptor binding profile, which includes potent inverse agonism at the 5-HT2C receptor.[2] Like other atypical antipsychotics, this compound's efficacy is thought to be mediated through the modulation of both serotonergic and dopaminergic systems.[3] The high 5-HT2A to D2 receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.[3]
Animal Models for Efficacy Testing
The following animal models are well-established for evaluating the efficacy of antipsychotic drugs and are suitable for testing this compound. These models are designed to assess the compound's effects on behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Models for Positive Symptoms
Positive symptoms of schizophrenia, such as psychosis, can be modeled in rodents by inducing hyperlocomotion or disrupting sensorimotor gating.
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the excessive locomotor activity induced by a psychostimulant like amphetamine, which increases synaptic dopamine levels.[4] A reduction in amphetamine-induced hyperlocomotion is predictive of antipsychotic efficacy.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents using dopamine agonists like apomorphine or NMDA receptor antagonists like phencyclidine (PCP). The ability of a drug to restore normal PPI is indicative of its antipsychotic potential.
Models for Negative Symptoms
Negative symptoms, such as social withdrawal, are modeled by observing social behavior in rodents.
-
Social Interaction Test: This test measures the amount of time rodents spend in active social engagement with an unfamiliar conspecific. A reduction in social interaction can be induced by NMDA receptor antagonists like PCP or may be inherent in certain genetically modified strains. An increase in social interaction following drug treatment suggests efficacy against negative symptoms.
Experimental Protocols
The following are detailed protocols for the key experiments mentioned above. These can be adapted for testing this compound.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the effect of this compound on d-amphetamine-induced hyperlocomotion.
Materials:
-
Male Wistar rats (250-300g)
-
d-amphetamine sulfate
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. On the test day, place each rat in an open-field chamber for a 30-minute habituation period.
-
Drug Administration:
-
Administer this compound (various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
30 minutes after this compound/vehicle administration, inject d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
-
Data Collection: Immediately after the d-amphetamine injection, place the rats back into the activity chambers and record locomotor activity (distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-minute intervals. Compare the activity of this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Results: A dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound would be indicative of antipsychotic-like activity.
Protocol 2: Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats
Objective: To assess the ability of this compound to reverse apomorphine-induced deficits in PPI.
Materials:
-
Male Sprague-Dawley rats (275-350g)
-
Apomorphine hydrochloride
-
This compound
-
Vehicle
-
Startle response measurement system with acoustic stimuli generators
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour. On the test day, place each rat in a startle chamber for a 5-minute habituation period with background white noise (e.g., 65 dB).
-
Drug Administration:
-
Administer this compound (various doses) or vehicle (i.p. or p.o.).
-
15 minutes later, administer apomorphine (e.g., 0.5 mg/kg, s.c.).
-
-
PPI Testing: 15 minutes after apomorphine injection, begin the PPI test session. The session should consist of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse (e.g., 73, 77, or 81 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]. Compare the %PPI between treatment groups.
Expected Results: Apomorphine is expected to significantly reduce %PPI. Effective doses of this compound should reverse this deficit, bringing the %PPI closer to the levels of the vehicle-treated control group.
Protocol 3: Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats
Objective: To determine if this compound can ameliorate the social withdrawal induced by PCP.
Materials:
-
Male Sprague-Dawley rats (250-300g), housed in pairs.
-
Phencyclidine (PCP)
-
This compound
-
Vehicle
-
Open-field arena (e.g., 60 x 60 x 30 cm)
Procedure:
-
PCP Administration (Sub-chronic): Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle to the rats once daily for 7 days.
-
Washout Period: Allow for a 7-day washout period after the last PCP injection.
-
Test Day:
-
Acclimate rats to the testing room for 1 hour.
-
Administer this compound (various doses) or vehicle.
-
30 minutes later, place two unfamiliar rats from different home cages but the same treatment group (e.g., two PCP-pretreated rats, one receiving this compound and the other vehicle) into the open-field arena.
-
-
Data Collection: Videotape the 15-minute session and score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).
-
Data Analysis: Compare the total social interaction time between the different treatment groups.
Expected Results: PCP pretreatment is expected to decrease social interaction time. This compound is expected to dose-dependently increase the time spent in social interaction in the PCP-treated rats.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments. Data for comparator atypical antipsychotics are included for reference.
Table 1: Effect of Antipsychotics on Amphetamine-Induced Hyperlocomotion
| Compound | Dose (mg/kg) | Route | % Inhibition of Hyperlocomotion | Reference |
| This compound | TBD | TBD | Experimental Data | |
| Risperidone | 0.1 | s.c. | ~50% | |
| Olanzapine | 1.0 | p.o. | ~60% | |
| Clozapine | 5.0 | i.p. | ~70% |
TBD: To be determined based on experimental results.
Table 2: Effect of Antipsychotics on Apomorphine-Induced PPI Deficit
| Compound | Dose (mg/kg) | Route | % Reversal of PPI Deficit | Reference |
| This compound | TBD | TBD | Experimental Data | |
| Risperidone | 0.2 | s.c. | Significant reversal | |
| Olanzapine | 2.0 | s.c. | Partial reversal | |
| Clozapine | 10.0 | s.c. | No significant reversal |
TBD: To be determined based on experimental results.
Table 3: Effect of Antipsychotics on PCP-Induced Social Interaction Deficit
| Compound | Dose (mg/kg) | Route | % Increase in Social Interaction | Reference |
| This compound | TBD | TBD | Experimental Data | |
| Clozapine | 5.0 | i.p. | Significant increase | |
| Risperidone | 0.2 | i.p. | Significant increase | |
| Olanzapine | 1.0 | i.p. | Significant increase |
TBD: To be determined based on experimental results.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the proposed signaling pathways of this compound and the experimental workflows.
Caption: Proposed signaling pathways of this compound.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion.
Caption: Workflow for Prepulse Inhibition (PPI) Test.
Caption: Workflow for Social Interaction Test.
References
- 1. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. b-neuro.com [b-neuro.com]
Application Notes and Protocols for Cell-Based Assays of Tenilapine Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic compound with a complex pharmacological profile, exhibiting affinity for multiple neurotransmitter receptors. Understanding the occupancy of its target receptors is crucial for elucidating its mechanism of action and guiding drug development efforts. These application notes provide detailed protocols for cell-based assays to determine the receptor occupancy of this compound at its primary targets: the serotonin 2A (5-HT2A), dopamine D2, and dopamine D4 receptors.
Target Receptors and Signaling Pathways
This compound demonstrates a high affinity for the 5-HT2A receptor and lower, micromolar affinities for dopamine D2 and D4 receptors.[1] The ratio of D2 to D4 binding is similar to that of clozapine.[1] Like many atypical antipsychotics, it also acts as a potent 5-HT2C antagonist.[1] The primary signaling pathways for these receptors are crucial for designing functional assays to measure this compound's activity.
The 5-HT2A receptor primarily couples to the Gαq signal transduction pathway.[2] Agonist binding initiates the dissociation of Gαq and Gβγ subunits. Gαq activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2]
Dopamine D2 and D4 receptors are D2-like G protein-coupled receptors that couple to Gαi/o proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following table summarizes the known binding affinities (Ki) of this compound for its primary receptor targets.
| Receptor | Ki (nM) | Reference |
| 5-HT2A | 40 | |
| Dopamine D2 | 1584 | |
| Dopamine D4 | 721 ± 300 |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Occupancy
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using a radiolabeled antagonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Cell Harvester.
-
Scintillation Counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes and [3H]Ketanserin.
-
Non-specific Binding: Cell membranes, [3H]Ketanserin, and a high concentration of Mianserin.
-
Competitive Binding: Cell membranes, [3H]Ketanserin, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold wash buffer.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for Dopamine D2/D4 Receptor Occupancy
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production in cells expressing D2 or D4 receptors.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either the human dopamine D2 or D4 receptor.
-
Agonist: Dopamine or a selective D2/D4 agonist (e.g., Quinpirole).
-
cAMP Production Stimulator: Forskolin.
-
Test Compound: this compound.
-
Assay Medium: Serum-free cell culture medium.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
Plate Reader: Compatible with the chosen detection kit.
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound Addition:
-
Aspirate the culture medium.
-
Add assay medium containing varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the D2/D4 agonist and Forskolin to all wells (except for control wells).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that restores 50% of the agonist-inhibited cAMP production.
-
Calcium Flux Assay for 5-HT2A Receptor Occupancy
This functional assay measures this compound's ability to block agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating and Dye Loading:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the 5-HT2A agonist into the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Visualizations
Signaling Pathways
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Dopamine D2/D4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Receptor Occupancy Assays.
References
Protocol for the Solubilization of Tenilapine in DMSO
Application Note
Tenilapine is an atypical antipsychotic agent characterized by its potent inverse agonist activity at serotonin 5-HT2C and 5-HT2A receptors. For researchers in neuroscience, pharmacology, and drug development, the accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro and in vivo studies. This document provides a detailed protocol for the solubilization of this compound in DMSO, information on the stability of the resulting solution, and an overview of its primary signaling pathway.
It is crucial to use anhydrous DMSO, as the presence of water can affect the stability of the compound in solution.[1] For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that a precise, publicly available quantitative solubility value in DMSO has not been definitively established. Therefore, a qualitative assessment of solubility is recommended as part of the protocol.
| Parameter | Value | Reference |
| Molecular Weight | 340.47 g/mol | MyBioSource |
| Solubility in DMSO | Soluble (quantitative value not specified) | AOBIOUS |
| Stability in DMSO (Powder) | 3 years at -20°C | MyBioSource |
| Stability in DMSO (Solution) | 1 year at -80°C | MyBioSource |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Protocol for Dissolving this compound in DMSO (Preparation of a Stock Solution)
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO.
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is advisable to start with a common stock concentration used in similar assays (e.g., 10 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Sonication (Optional): If particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Final Dilution: Once the this compound is fully dissolved, this stock solution can be used for further dilutions into aqueous buffers or cell culture media. It is recommended to perform serial dilutions to minimize the precipitation of the compound.[2]
-
Storage: Store the stock solution in aliquots at -80°C for long-term stability. [cite: MyBioSource] Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway of this compound
This compound acts as an inverse agonist at the 5-HT2C and 5-HT2A receptors. This means it reduces the constitutive activity of these receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.
Caption: this compound's inverse agonist action on 5-HT2 receptors.
References
Application Notes and Protocols for In vivo Microdialysis of Tenilapine in Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent with a distinct pharmacological profile characterized by high affinity for serotonin 5-HT2A receptors and lower affinity for dopamine D2 receptors.[1] Understanding the pharmacokinetics and pharmacodynamics of this compound in the central nervous system (CNS) is crucial for its development as a potential therapeutic agent. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.[2][3] This application note provides a detailed, representative protocol for conducting in vivo microdialysis studies to measure this compound concentrations in the rat brain.
Pharmacological Profile of this compound
A summary of the receptor binding affinities for this compound is presented below, highlighting its characteristics as an atypical antipsychotic.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| 5-HT2A | 40 | |
| Dopamine D2 | 1584 | |
| Dopamine D4 | 721 ± 300 |
Experimental Protocols
Animal Preparation and Surgery
A detailed protocol for the surgical preparation of rats for in vivo microdialysis is outlined below.
| Step | Procedure | Detailed Description |
| 1 | Animal Model | Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. |
| 2 | Anesthesia | Anesthetize the rat using isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine administered intraperitoneally. |
| 3 | Stereotaxic Surgery | Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull. |
| 4 | Craniotomy | Drill a small burr hole in the skull above the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum). The coordinates will be determined based on a rat brain atlas. |
| 5 | Guide Cannula Implantation | Slowly lower a guide cannula to the desired depth, just above the target brain region. Secure the guide cannula to the skull using dental cement and skull screws. |
| 6 | Post-operative Care | Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment. Monitor the animal for any signs of distress. |
In vivo Microdialysis Procedure
The following table details the steps for conducting the microdialysis experiment.
| Step | Procedure | Detailed Description |
| 1 | Probe Insertion | On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving rat. |
| 2 | Perfusion | Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. |
| 3 | Equilibration | Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline. |
| 4 | This compound Administration | Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral). The dosage will depend on the specific experimental design. |
| 5 | Dialysate Collection | Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials. The collection period will depend on the pharmacokinetic profile of this compound. |
| 6 | Sample Storage | Immediately freeze the collected dialysate samples at -80°C until analysis. |
Analytical Method for this compound Quantification
Accurate quantification of this compound in the dialysate is critical. While a specific method for this compound is not detailed in the provided search results, a general approach using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended for its sensitivity and specificity in analyzing antipsychotics.
| Step | Procedure | Detailed Description |
| 1 | Sample Preparation | Thaw the dialysate samples. A liquid-liquid extraction or solid-phase extraction may be necessary to concentrate the analyte and remove interfering substances. |
| 2 | Chromatographic Separation | Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18). Use an appropriate mobile phase gradient to achieve good separation of this compound from other components. |
| 3 | Mass Spectrometric Detection | Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound. Specific precursor and product ion transitions for this compound will need to be determined. |
| 4 | Quantification | Generate a standard curve using known concentrations of this compound to quantify the concentration in the dialysate samples. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis of this compound.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for initiating in vivo microdialysis studies of this compound in the rat brain. While based on established principles, the lack of specific literature for this compound necessitates careful optimization and validation of these methods. Successful implementation of such studies will provide invaluable data on the brain pharmacokinetics of this compound, aiding in its preclinical and clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenilapine in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is an atypical antipsychotic agent characterized by its distinct receptor binding profile, which includes high affinity for the 5-HT2A receptor, moderate affinity for the D4 receptor, and lower affinity for the D2 dopamine receptor.[1] It also acts as a potent antagonist at 5-HT2C receptors.[1] This profile, comparable to other atypical antipsychotics, suggests its potential for therapeutic intervention in neuropsychiatric disorders with a lower propensity for extrapyramidal side effects. The use of primary neuronal cultures provides a valuable in vitro system to investigate the molecular mechanisms, neuroprotective effects, and potential therapeutic applications of this compound.
These application notes provide a comprehensive guide for utilizing this compound in primary neuronal cultures, including detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and workflows. While specific studies on this compound in primary neuronal cultures are limited, the following protocols and information are extrapolated from the known pharmacology of this compound and established methodologies for studying similar atypical antipsychotics in vitro.
Application Notes
This compound's receptor binding profile suggests several potential applications in primary neuronal culture studies:
-
Neuroprotection Assays: Investigating the protective effects of this compound against various neurotoxic insults, such as glutamate excitotoxicity, oxidative stress (e.g., induced by H₂O₂), or beta-amyloid toxicity. Atypical antipsychotics have been shown to exert neuroprotective effects through multiple molecular mechanisms.[1][2]
-
Synaptic Plasticity Studies: Examining the influence of this compound on synaptic function, including synapse formation, maturation, and plasticity. The modulation of serotonergic and dopaminergic systems can significantly impact synaptic activity.
-
Neurite Outgrowth and Neuronal Morphology Analysis: Assessing the effects of this compound on neuronal development, differentiation, and the complexity of dendritic arborization.
-
Signal Transduction Pathway Analysis: Elucidating the downstream signaling cascades activated or inhibited by this compound following receptor binding, such as pathways involving Akt, GSK-3, or MAP kinases, which are known to be modulated by antipsychotics.[3]
-
Gene Expression Studies: Analyzing changes in the expression of genes related to neuroprotection, inflammation, and synaptic function in response to this compound treatment.
Quantitative Data Summary
The following tables provide hypothetical yet representative quantitative data for guiding experimental design with this compound in primary neuronal cultures. These values are based on typical effective concentrations and incubation times for atypical antipsychotics. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals.
Table 1: this compound Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range (nM) | Notes |
| Neuroprotection | 10 - 1000 | Optimal concentration may vary depending on the neurotoxic agent and its concentration. |
| Synaptic Function | 1 - 100 | Lower concentrations are often sufficient to observe effects on synaptic transmission. |
| Neurite Outgrowth | 10 - 500 | Higher concentrations may become cytotoxic over long incubation periods. |
| Signaling Pathway Analysis | 100 - 1000 | Higher concentrations may be needed to elicit robust and measurable changes in signaling proteins. |
| Gene Expression Analysis | 50 - 500 | Concentration should be chosen based on initial functional assays. |
Table 2: Recommended Incubation Times for this compound Treatment
| Experimental Goal | Recommended Incubation Time | Notes |
| Acute Receptor Occupancy | 15 - 60 minutes | For studying immediate downstream signaling events. |
| Short-term Neuroprotection | 6 - 24 hours | Pre-incubation with this compound before neurotoxic insult is often employed. |
| Long-term Neurotrophic Effects | 48 - 72 hours | To observe effects on neuronal morphology and survival over extended periods. |
| Gene Expression Changes | 4 - 24 hours | Time-course experiments are recommended to capture both early and late gene expression responses. |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the basic procedure for establishing primary hippocampal neuron cultures from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hibernate-E medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Laminin
-
Papain dissociation system
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Coat Culture Surfaces: Coat culture plates or coverslips with PDL (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Optionally, coat with laminin (5 µg/mL in sterile PBS) for 2-4 hours at 37°C before plating.
-
Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-E medium.
-
Dissociation: Mince the hippocampal tissue and enzymatically digest with papain according to the manufacturer's instructions. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days. Neurons are typically mature and suitable for experiments between days in vitro (DIV) 7 and 14.
Protocol 2: Neuroprotection Assay Against Glutamate Excitotoxicity
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death.
Materials:
-
Mature primary hippocampal neurons (DIV 10-14)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution (in sterile water)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Neurobasal medium
Procedure:
-
Pre-treatment: Prepare serial dilutions of this compound in Neurobasal medium. Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 10, 100, 1000 nM) or vehicle (DMSO) for 24 hours.
-
Glutamate Insult: After the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of this compound or vehicle.
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Wash and Recovery: Remove the glutamate-containing medium and wash the cells twice with pre-warmed Neurobasal medium. Return the cells to their original pre-treatment medium (containing this compound or vehicle) and incubate for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal viability using a preferred method. For example, with an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group (without glutamate). Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound in neurons.
Caption: Workflow for assessing this compound's effects.
Disclaimer: The provided protocols and data are intended as a guide. Researchers must adhere to all applicable institutional and national guidelines for animal care and use. Optimization of protocols for specific experimental conditions is highly recommended.
References
Application Notes and Protocols for Evaluating the Antipsychotic Effects of Tenilapine Through Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenilapine is classified as an atypical antipsychotic agent, characterized by its high affinity for the serotonin 5-HT2A receptor and a lower affinity for the dopamine D2 receptor. This receptor binding profile is predictive of antipsychotic efficacy with a potentially lower risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. These application notes provide detailed protocols for key behavioral assays used to characterize the antipsychotic potential of this compound in preclinical rodent models. The included tests are the Conditioned Avoidance Response (CAR), Apomorphine-Induced Stereotypy, and the Catalepsy Test.
Due to the limited availability of specific quantitative data for this compound in the public domain, the data presented in the following tables are illustrative examples based on the expected pharmacological profile of an atypical antipsychotic with similar receptor binding characteristics. These examples are intended to guide researchers in experimental design and data interpretation.
Key Behavioral Assays for Antipsychotic Efficacy and Side-Effect Liability
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated predictive model for antipsychotic efficacy.[1][2][3][4] Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.[1]
Experimental Protocol:
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Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric foot shock, equipped with a light or auditory stimulus (Conditioned Stimulus, CS) and a central partition with an opening.
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Acquisition Training:
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Place a rat in one compartment of the shuttle box.
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Initiate a trial with the presentation of the CS (e.g., a light or tone) for 10 seconds.
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If the rat crosses to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial is terminated.
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If the rat fails to cross during the CS, a mild, constant-current foot shock (Unconditioned Stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.
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If the rat crosses to the other compartment during the US, this is recorded as an escape response.
-
If the rat fails to escape, the trial is terminated, and this is recorded as an escape failure.
-
Conduct 50-100 trials per day with a variable inter-trial interval (e.g., 30-60 seconds).
-
Training continues until a stable baseline of at least 80% avoidance is achieved over three consecutive days.
-
-
Drug Testing:
-
Once a stable baseline is established, animals are randomly assigned to treatment groups (vehicle control, and various doses of this compound).
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneally, orally) at a specified pretreatment time (e.g., 30-60 minutes before the test session).
-
Conduct a test session of 50 trials and record the number of avoidance, escape, and escape failure responses.
-
Data Presentation:
Illustrative Dose-Response Data for an Atypical Antipsychotic in the CAR Test
| Treatment Group | Dose (mg/kg, i.p.) | % Avoidance Response (Mean ± SEM) | % Escape Response (Mean ± SEM) | % Escape Failure (Mean ± SEM) |
| Vehicle | - | 85.4 ± 4.2 | 14.1 ± 3.9 | 0.5 ± 0.2 |
| This compound (Example) | 0.5 | 62.1 ± 5.8* | 37.0 ± 5.5 | 0.9 ± 0.4 |
| This compound (Example) | 1.0 | 41.3 ± 6.2** | 57.8 ± 6.1 | 0.9 ± 0.5 |
| This compound (Example) | 2.5 | 25.7 ± 5.1*** | 73.1 ± 5.0 | 1.2 ± 0.6 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (Student's t-test or ANOVA with post-hoc analysis).
Experimental Workflow for Conditioned Avoidance Response:
Apomorphine-Induced Stereotypy
This test assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine receptor agonist, apomorphine. Antagonism of these behaviors is indicative of D2 receptor blockade.
Experimental Protocol:
-
Apparatus: Standard transparent observation cages.
-
Animals: Male Sprague-Dawley rats (200-250g) or male Swiss Webster mice (20-25g).
-
Procedure:
-
Acclimate the animals to the observation cages for at least 30 minutes before drug administration.
-
Administer this compound (or vehicle) at various doses via the desired route.
-
After a specified pretreatment interval (e.g., 30-60 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0-2.5 mg/kg for rats, 1.0-5.0 mg/kg for mice).
-
Immediately after apomorphine injection, observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a duration of 60-90 minutes.
-
Use a standardized rating scale. A common scale is:
-
0: Normal activity, no stereotypy.
-
1: Discontinuous sniffing, frequent exploratory behavior.
-
2: Continuous sniffing, periodic exploratory behavior.
-
3: Continuous sniffing, discontinuous licking or gnawing of the cage floor or walls.
-
4: Continuous licking or gnawing.
-
-
Data Presentation:
Illustrative Dose-Response Data for an Atypical Antipsychotic in the Apomorphine-Induced Stereotypy Test
| Treatment Group | Dose (mg/kg, p.o.) | Peak Stereotypy Score (Mean ± SEM) | Area Under the Curve (AUC) of Stereotypy Scores (Mean ± SEM) |
| Vehicle + Apomorphine | - | 3.8 ± 0.2 | 185.6 ± 12.4 |
| This compound (Example) + Apomorphine | 1.0 | 2.9 ± 0.3 | 135.2 ± 10.1 |
| This compound (Example) + Apomorphine | 3.0 | 1.8 ± 0.4 | 82.7 ± 9.5 |
| This compound (Example) + Apomorphine | 10.0 | 0.9 ± 0.2 | 40.1 ± 6.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle + apomorphine group.
Experimental Workflow for Apomorphine-Induced Stereotypy:
Catalepsy Test
The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), specifically parkinsonian-like motor rigidity. Atypical antipsychotics are expected to induce less catalepsy compared to typical antipsychotics at therapeutically relevant doses.
Experimental Protocol:
-
Apparatus: A horizontal bar (e.g., 0.5-1.0 cm in diameter) raised to a specific height (e.g., 9 cm) above a flat surface.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Administer this compound (or vehicle) at various doses.
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar and return to a normal posture. This is the descent latency.
-
A cut-off time is typically set (e.g., 180 seconds) to avoid animal distress. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Presentation:
Illustrative Dose-Response Data for an Atypical Antipsychotic in the Catalepsy Test
| Treatment Group | Dose (mg/kg, i.p.) | Peak Catalepsy Duration (seconds, Mean ± SEM) |
| Vehicle | - | 5.2 ± 1.8 |
| This compound (Example) | 5.0 | 15.8 ± 4.5 |
| This compound (Example) | 10.0 | 35.1 ± 8.2* |
| This compound (Example) | 20.0 | 78.4 ± 12.6** |
| Haloperidol (Typical Antipsychotic) | 1.0 | 155.3 ± 15.1*** |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Experimental Workflow for Catalepsy Test:
Proposed Signaling Pathway of this compound
This compound, as an atypical antipsychotic, is believed to exert its therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms. The potent 5-HT2A receptor blockade is hypothesized to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and to mitigate the motor side effects associated with D2 blockade in the nigrostriatal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Tenilapine Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering solubility challenges with Tenilapine in preclinical in vivo studies. The following information offers strategies, protocols, and decision-making frameworks to help formulate this compound for reliable and consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that this compound solubility is an issue for my in vivo study?
A1: You may be facing solubility issues if you observe the following:
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Visual Precipitation: The compound fails to dissolve completely in your aqueous vehicle (e.g., saline, phosphate-buffered saline), resulting in a cloudy suspension or visible particles.
-
Inconsistent Results: High variability in pharmacological effects or pharmacokinetic data between animals receiving the same dose.
-
Injection Site Reactions: Precipitation of the drug upon injection into physiological fluids can cause irritation or inflammation at the injection site.
-
Dosing Inaccuracy: Inability to prepare a homogenous, stable solution leads to inaccurate and inconsistent dosing.
Q2: What are the primary strategies for improving the solubility of a poorly water-soluble compound like this compound?
A2: A variety of techniques can be employed, which are generally categorized into physical and chemical modifications.[1]
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Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension) and creating amorphous systems where the drug is dispersed in a carrier (solid dispersions).[1][2]
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Chemical Modifications: These strategies involve altering the drug's chemistry to be more soluble, such as by changing the pH of the formulation, forming a salt, or using complexing agents like cyclodextrins.[1]
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Use of Excipients: This is the most common approach and involves using co-solvents, surfactants, or lipids to create solutions, emulsions, or micellar systems.
Q3: I need a simple and rapid method for a preliminary animal study. What is the best approach?
A3: For preliminary studies, using a co-solvent system is often the most straightforward and effective method. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs. They are simple to prepare and can increase the solubility of poorly soluble compounds several thousand times compared to their aqueous solubility alone. A summary of commonly used co-solvents is provided in Table 2.
Q4: My this compound formulation uses a co-solvent, but it precipitates when diluted or injected. How can I troubleshoot this?
A4: This is a common issue known as "crashing out," where the drug precipitates upon dilution of the organic co-solvent in the aqueous environment of the bloodstream. To address this:
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Optimize the Co-solvent Blend: Experiment with different ratios of co-solvents or try ternary mixtures (e.g., DMSO, PEG 400, and water).
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Reduce Drug Concentration: Lowering the concentration of this compound in the dosing vehicle may keep it below the saturation point upon dilution in vivo.
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Increase Injection Volume and Slow Down Infusion: For intravenous administration, a slower infusion rate allows for more rapid dilution and distribution in the blood, reducing the chance of precipitation.
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Consider Alternative Formulations: If precipitation persists, a more robust formulation like a nanosuspension or a cyclodextrin complex may be necessary.
Q5: How does particle size reduction improve bioavailability for in vivo studies?
A5: Decreasing the particle size of a drug increases its surface-area-to-volume ratio. This larger surface area enhances the drug's dissolution rate in biological fluids according to the Noyes-Whitney equation. While micronization increases dissolution rate, it does not change the drug's equilibrium solubility. Nanosuspensions, a more advanced form of particle size reduction, can further improve dissolution velocity and are a promising option for intravenous delivery of poorly soluble drugs.
Q6: What is a nanosuspension and when should I consider it for this compound?
A6: A nanosuspension consists of pure, sub-micron sized drug particles suspended in a liquid medium, stabilized by surfactants or polymers. This technology is particularly well-suited for poorly water-soluble drugs. You should consider a nanosuspension for this compound, especially for intravenous administration, as it can prevent the precipitation issues seen with co-solvent systems and may improve the drug's pharmacokinetic profile.
Troubleshooting Guide
Problem: Inconsistent Dosing and Variable Pharmacological Response
This issue often stems from a non-homogenous formulation where the drug is not fully dissolved or is in an unstable suspension. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for addressing inconsistent in vivo data.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₄S₂ | |
| Molar Mass | 340.46 g/mol | |
| Known Solubility | Soluble in DMSO |
Table 2: Common Co-solvents for Preclinical In Vivo Formulations
| Co-solvent | Typical Concentration Range (%) | Key Properties & Considerations |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Good solubilizing power for many compounds; generally low toxicity. |
| Propylene Glycol (PG) | 10 - 50% | Common vehicle for oral and parenteral formulations; can cause hemolysis at high concentrations. |
| Ethanol | 5 - 20% | Effective co-solvent but can have pharmacological effects and cause irritation. |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | Excellent solubilizing power; use at the lowest effective concentration due to potential toxicity and biological effects. |
| Glycerin | 10 - 40% | Often used in combination with other co-solvents to increase viscosity and reduce irritation. |
Table 3: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle of Action | Common Application | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity to increase solubility of lipophilic drugs. | Oral, Parenteral | Simple, rapid to formulate, can achieve high drug concentrations. | Potential for drug precipitation upon dilution in vivo; toxicity of some solvents. |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic drug molecule within a hydrophilic shell. | Oral, Parenteral | Increases apparent solubility; can improve stability. | Limited by drug size and stoichiometry; can be expensive. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate. | Parenteral, Oral | Excellent for IV delivery, avoids precipitation, high drug loading possible. | Requires specialized equipment (e.g., homogenizer, sonicator); potential for particle aggregation. |
| Solid Dispersion | Disperses the drug in an amorphous form within a hydrophilic polymer matrix. | Oral | Significantly enhances dissolution rate and bioavailability. | Can be physically unstable (recrystallization); manufacturing can be complex. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (IP) or intravenous (IV) injection.
Materials:
-
This compound powder
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Dimethyl Sulfoxide (DMSO)
-
PEG 400
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Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Methodology:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing DMSO and PEG 400 in a 1:4 ratio (e.g., 2 mL DMSO and 8 mL PEG 400). This creates a 20% DMSO / 80% PEG 400 stock.
-
Weigh this compound: Accurately weigh the required amount of this compound. For a final 10 mL formulation at 1 mg/mL, weigh 10 mg of this compound.
-
Initial Dissolution: Add a small amount of the co-solvent vehicle (e.g., 1 mL of the 20% DMSO/80% PEG 400 stock) to the this compound powder. Vortex or sonicate gently until the powder is fully dissolved. This creates a concentrated stock solution.
-
Final Dilution: Slowly add saline to the concentrated stock solution while vortexing. Add the saline dropwise to avoid precipitation. Bring the total volume to 10 mL. The final vehicle composition will be 2% DMSO, 8% PEG 400, and 90% Saline.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness before use. Always prepare fresh on the day of the experiment.
Protocol 2: Preparation of this compound Nanosuspension via Anti-Solvent Precipitation
Objective: To prepare a 1 mg/mL nanosuspension of this compound suitable for IV administration. This method is adapted from similar procedures for poorly soluble drugs.
Materials:
-
This compound powder
-
DMSO (as solvent)
-
Purified water with 0.5% (w/v) Poloxamer 188 (as anti-solvent and stabilizer)
-
Probe sonicator or high-pressure homogenizer
-
Sterile vials
Methodology:
Caption: Experimental workflow for preparing a this compound nanosuspension.
-
Prepare the Organic Phase: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated solution (e.g., 10 mg/mL).
-
Prepare the Anti-Solvent Phase: Prepare the aqueous anti-solvent, which consists of purified water containing a stabilizer to prevent particle aggregation. A common choice is 0.5% (w/v) Poloxamer 188 or another suitable surfactant.
-
Precipitation: Under high-energy conditions (e.g., using a probe sonicator or a high-shear mixer), rapidly inject the organic phase into the anti-solvent phase. The rapid change in solvent polarity will cause this compound to precipitate as nanoparticles.
-
Nanosizing: Continue the high-energy process (e.g., sonication) for a set period (e.g., 10-15 minutes) to further reduce particle size and ensure a narrow size distribution. Keep the suspension in an ice bath to prevent overheating.
-
Solvent Removal: If necessary, the organic solvent (DMSO) can be removed by methods such as dialysis or rotary evaporation.
-
Characterization: Before in vivo use, characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability and quality.
Mechanism Visualization
Conceptual Diagram: Cyclodextrin Complexation
This diagram illustrates how a cyclodextrin molecule can improve the apparent water solubility of a poorly soluble drug like this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
References
Technical Support Center: Tenilapine Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of tenilapine in aqueous solutions. Due to the limited publicly available stability data for this compound, this guide offers general methodologies and troubleshooting advice based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. The ionization state of a drug molecule can change with pH, potentially leading to different degradation pathways.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][3][4][5]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.
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Concentration: In some cases, the concentration of the drug itself can influence its stability.
Q2: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?
Rapid degradation of this compound could be due to one or more of the factors listed above. To troubleshoot this issue, consider the following:
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pH shift: Measure the pH of your solution over time. A change in pH could indicate a reaction is occurring that alters the solution's properties, further promoting degradation.
-
Inadequate protection from light: Ensure your experiments are conducted under controlled light conditions or in amber glassware to minimize photodegradation.
-
Presence of reactive species: Consider if any excipients in your formulation could be reacting with this compound. For example, trace metal ions can catalyze oxidative degradation.
-
Microbial contamination: If the solution is not sterile, microbial growth could potentially degrade the active compound.
Q3: How can I determine the degradation products of this compound?
Identifying degradation products is crucial for understanding the stability profile of a drug. A common approach is to perform forced degradation studies, also known as stress testing. This involves intentionally degrading the drug under various conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate the likely degradation products. These products can then be identified and characterized using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS).
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS).
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Poor reproducibility of stability data | Inconsistent experimental conditions (temperature, light exposure, pH). | Standardize and meticulously control all experimental parameters. Use calibrated equipment. |
| Inaccurate analytical measurements. | Validate the analytical method for specificity, linearity, accuracy, and precision. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Perform forced degradation studies to systematically generate and identify potential degradants. |
| Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Ensure proper cleaning of all glassware and equipment. | |
| Precipitation of this compound from solution | Exceeding the solubility of this compound at a specific pH or temperature. | Determine the solubility profile of this compound as a function of pH and temperature. |
| Formation of an insoluble degradation product. | Characterize the precipitate to determine its identity. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of this compound in a suitable solvent and dilute it into each buffer solution to a known final concentration.
-
Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the degradation rate constant (k) at each pH.
Protocol 2: Photostability Study
Objective: To assess the impact of light on the stability of this compound.
Methodology:
-
Prepare an aqueous solution of this compound of a known concentration.
-
Divide the solution into two portions. Wrap one portion in aluminum foil to serve as a dark control.
-
Expose both the test and control samples to a controlled light source (e.g., a photostability chamber with a calibrated light source).
-
At specified time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
Data Presentation
Quantitative data from stability studies should be organized into tables to facilitate comparison and analysis.
Table 1: Effect of pH on this compound Degradation Rate at 40°C
| pH | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hr) |
| 2.0 | [Insert experimental data] | [Calculate from k] |
| 4.0 | [Insert experimental data] | [Calculate from k] |
| 7.0 | [Insert experimental data] | [Calculate from k] |
| 9.0 | [Insert experimental data] | [Calculate from k] |
| 12.0 | [Insert experimental data] | [Calculate from k] |
Table 2: Photodegradation of this compound in Aqueous Solution
| Time (hours) | Concentration in Light-Exposed Sample (µg/mL) | Concentration in Dark Control (µg/mL) | % Degradation due to Light |
| 0 | [Initial concentration] | [Initial concentration] | 0 |
| 2 | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| 4 | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| 8 | [Insert experimental data] | [Insert experimental data] | [Calculate] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship of Factors Affecting Stability
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tenilapine Synthesis and Purification
Disclaimer: Tenilapine is a specialized compound with limited publicly available synthesis and purification data. The following troubleshooting guide and protocols have been developed based on established principles of heterocyclic chemistry and by drawing analogies from the synthesis and purification of structurally related compounds, such as atypical antipsychotics with a dibenzothiazepine or similar tricyclic core.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for compounds with a thieno[2,3-b][1][2]benzodiazepine core, similar to this compound?
A1: A frequently employed synthetic strategy involves the condensation of a substituted aminothiophene with a nitro-substituted halobenzene, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the core tricyclic structure. The final step typically involves the introduction of the N-methylpiperazine side chain.
Q2: What are the most likely impurities to be encountered during this compound synthesis?
A2: Based on analogous structures like Clozapine and Olanzapine, common impurities may include N-oxides, demethylated analogs, and process-related impurities such as unreacted starting materials or intermediates.[3][4] Oxidative degradation of the dibenzothiazepine ring can also be a source of impurities.[4]
Q3: What analytical techniques are best suited for monitoring the progress of this compound synthesis and for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring reaction progress and assessing final purity. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative checks. For structural confirmation and impurity identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: What are the general approaches for the purification of this compound?
A4: The primary methods for purifying this compound and related compounds are recrystallization and column chromatography. The choice of solvent for recrystallization is critical and may require experimentation with different solvent systems to achieve high purity and yield. For more challenging separations, preparative HPLC may be necessary.
Troubleshooting Guides
Synthesis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Cyclization Step | Incomplete reaction; Suboptimal reaction temperature; Ineffective catalyst or base. | - Monitor the reaction closely by HPLC or TLC to ensure it goes to completion.- Optimize the reaction temperature; higher temperatures may be required, but be cautious of side reactions.- Screen different catalysts or bases to find the most effective for the specific substrate. |
| Formation of Dimer Impurity | High concentration of reactants; Incorrect order of addition of reagents. | - Use a higher dilution of the reaction mixture.- Add the reactants slowly to the reaction mixture to maintain a low instantaneous concentration. |
| N-Oxide Impurity Formation | Presence of oxidizing agents; Exposure to air for extended periods. | - Ensure all solvents and reagents are free of peroxides.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Side Chain Addition | Poor quality of the piperazine reagent; Insufficient reaction time or temperature. | - Use freshly distilled or high-purity N-methylpiperazine.- Increase the reaction time and/or temperature, monitoring for any degradation of the product. |
Purification Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in Removing a Closely-Related Impurity by Recrystallization | Similar solubility profiles of the product and impurity. | - Experiment with different solvent systems, including binary or ternary mixtures.- Consider a reactive purification approach where the impurity is chemically modified to alter its solubility.- If feasible, convert the product to a salt to exploit differences in solubility and crystallinity. |
| Product Oiling Out During Recrystallization | The solvent is too non-polar for the product at the desired temperature; Cooling rate is too fast. | - Add a co-solvent that increases the polarity of the system.- Allow the solution to cool slowly with gentle stirring to promote crystal formation. |
| Low Recovery from Column Chromatography | Product is too strongly adsorbed to the stationary phase; Inappropriate solvent gradient. | - Use a more polar mobile phase.- Optimize the solvent gradient to ensure the product elutes in a reasonable volume.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Degradation on Silica Gel | The product is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine).- Consider using a different stationary phase like neutral alumina. |
Experimental Protocols
Representative Synthesis of a Thieno[2,3-b]benzodiazepine Core
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
-
Condensation: A substituted aminothiophene is reacted with a nitro-substituted halobenzene in a suitable solvent (e.g., DMF or DMSO) in the presence of a base (e.g., potassium carbonate) and a copper catalyst. The reaction is heated until the starting materials are consumed (monitored by TLC or HPLC).
-
Reduction: The resulting nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and the nitro group is reduced to an amine. This can be achieved using various reducing agents, such as stannous chloride or catalytic hydrogenation (e.g., H2 over Pd/C).
-
Cyclization: The amino-intermediate is then cyclized to form the tricyclic lactam. This is often achieved by heating in a high-boiling point solvent, sometimes in the presence of a catalyst.
-
Thionation and Side-Chain Addition: The lactam is then converted to a thio-lactam, which is subsequently reacted with N-methylpiperazine to introduce the side chain and form the final product.
General Purification Protocol by Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a suitable hot solvent in which the product is soluble at high temperatures but poorly soluble at room temperature.
-
Hot Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for purification.
Caption: Interrelationship of purification parameters.
References
Technical Support Center: Optimizing Tenilapine Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenilapine in animal studies. The content is structured to address specific issues that may be encountered during experimental procedures, with a focus on dosage optimization.
Disclaimer: Publicly available pharmacokinetic and pharmacodynamic data for this compound in preclinical animal models is limited. Therefore, this guide provides a framework for establishing optimal dosages based on the known pharmacology of this compound as an atypical antipsychotic and general principles of preclinical drug development. Data from other well-characterized atypical antipsychotics are used for illustrative purposes and should be considered as examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic agent. Its therapeutic effects are believed to be mediated through its high affinity for serotonin 5-HT2A receptors and, to a lesser extent, dopamine D2 and D4 receptors, where it acts as an antagonist.[1][2] It is also a potent antagonist of the 5-HT2C receptor. This receptor profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2]
Q2: Where should I start when determining the initial dose range for this compound in a new animal model?
For a novel compound like this compound where in vivo data is scarce, a dose-ranging study is the recommended starting point. The initial dose selection can be informed by:
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In vitro data: If you have IC50 or EC50 values for this compound at its target receptors (5-HT2A, D2), these can provide a preliminary estimate. However, direct extrapolation to in vivo doses is often not accurate.
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Literature on similar compounds: Reviewing preclinical studies of other atypical antipsychotics with similar receptor binding profiles can provide a starting dose range.
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Toxicity data: If available, preclinical toxicology data can help set the upper limit of your dose range, ensuring that you remain below the No Observed Adverse Effect Level (NOAEL).
A common approach is to start with a low, potentially sub-therapeutic dose and escalate it incrementally in different cohorts of animals.
Q3: What are the key pharmacokinetic parameters I should aim to determine for this compound?
To optimize the dosage of this compound, it is crucial to characterize its pharmacokinetic (PK) profile in your chosen animal model. Key parameters to measure include:
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Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. Oral bioavailability can be low and variable for many compounds.
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Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half. This is critical for determining the dosing frequency. Rodents often have a much shorter half-life for drugs compared to humans.[3]
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Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma after administration.
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Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
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Area Under the Curve (AUC): A measure of the total drug exposure over time.
Q4: How can I translate an effective dose of this compound from an animal model to a human equivalent dose?
Direct extrapolation of doses based on body weight is often inaccurate. A more accepted method for dose conversion between species is based on Body Surface Area (BSA). The following formula is commonly used:
Human Equivalent Dose (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. Standard Km values are:
-
Mouse: 3
-
Rat: 6
-
Dog: 20
-
Human: 37
It is important to note that this is an estimation, and other factors such as species-specific metabolism and receptor sensitivity can influence the effective dose.
Troubleshooting Guides
Issue 1: Poor or inconsistent oral bioavailability of this compound.
Possible Causes:
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Poor aqueous solubility: this compound, like many CNS-active drugs, may have low water solubility, limiting its dissolution and absorption in the gastrointestinal tract.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
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Formulation issues: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Troubleshooting Steps:
-
Formulation Optimization:
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Solubilizing agents: Consider using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.
-
Lipid-based formulations: For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
-
pH adjustment: If this compound is a weak acid or base, adjusting the pH of the formulation can improve its solubility.
-
-
Route of Administration:
-
If oral bioavailability remains a challenge, consider alternative routes of administration for initial efficacy studies, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass first-pass metabolism.
-
-
Pharmacokinetic Analysis:
-
Conduct a pilot PK study comparing oral and intravenous (IV) administration to determine the absolute bioavailability. This will help to differentiate between poor absorption and high first-pass metabolism.
-
Issue 2: Lack of a clear dose-response relationship in behavioral studies.
Possible Causes:
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Inappropriate dose range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold).
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High inter-animal variability: Differences in metabolism, absorption, or behavior among individual animals can obscure the dose-response relationship.
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Rapid metabolism and short half-life: In rodents, the short half-life of many antipsychotics can lead to low drug exposure between doses, especially with once-daily dosing.
-
Target engagement: The administered doses may not be sufficient to achieve adequate occupancy of the target receptors in the brain.
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of doses, including lower and higher concentrations, to better define the dose-response curve.
-
Increase Sample Size: A larger number of animals per group can help to overcome inter-animal variability and increase statistical power.
-
Adjust Dosing Frequency: Based on the determined half-life, consider more frequent dosing (e.g., twice daily) or the use of continuous delivery methods like osmotic mini-pumps to maintain steady-state plasma concentrations.
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Measure Receptor Occupancy: If possible, conduct receptor occupancy studies (e.g., using ex vivo binding assays or in vivo imaging) to correlate the administered dose with target engagement in the brain. For many antipsychotics, a therapeutic effect is associated with 65-80% D2 receptor occupancy.
Issue 3: Adverse effects observed at presumed therapeutic doses.
Possible Causes:
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Off-target effects: this compound may interact with other receptors, leading to unintended side effects.
-
High peak plasma concentrations (Cmax): Rapid absorption can lead to high Cmax values that may be associated with toxicity.
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Accumulation with repeated dosing: If the dosing interval is shorter than what is required for drug clearance, the drug may accumulate and lead to toxicity.
Troubleshooting Steps:
-
Dose Fractionation: Administer the total daily dose in two or more smaller doses to reduce Cmax.
-
Slower Administration: For injectable formulations, consider a slower infusion rate. For oral administration, a formulation that provides sustained release could be beneficial.
-
Toxicity Assessment: Conduct a thorough observation of the animals for any clinical signs of toxicity. Correlate these observations with plasma drug concentrations to establish a maximum tolerated dose (MTD).
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Histopathology: At the end of the study, perform a histopathological examination of key organs to identify any potential target organ toxicity.
Data Presentation
As specific pharmacokinetic data for this compound is not publicly available, the following tables provide examples of pharmacokinetic parameters for other atypical antipsychotics in different animal species to illustrate how such data should be structured for comparison.
Table 1: Example Pharmacokinetic Parameters of Atypical Antipsychotics in Rodents (Oral Administration)
| Parameter | Olanzapine (Rat) | Risperidone (Rat) | Quetiapine (Rat) |
| Dose (mg/kg) | 6 | 1 | 20 |
| Tmax (h) | ~0.75 | 0.5 - 1 | 1 - 2 |
| Cmax (ng/mL) | ~200 | ~150 | ~500 |
| t½ (h) | 2.5 | 3 | 2-3 |
| AUC (ng·h/mL) | ~800 | ~600 | ~2000 |
| Bioavailability (%) | ~57 | ~40 | ~10 |
Data compiled for illustrative purposes from various preclinical studies.
Table 2: Example Brain Penetration of Atypical Antipsychotics in Rats
| Compound | Brain-to-Plasma Ratio |
| Olanzapine | 6.3 - 13.1 |
| Risperidone | 2 - 4 |
| Clozapine | 10 - 20 |
Data compiled for illustrative purposes from various preclinical studies.
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and to identify a range of doses for subsequent efficacy studies.
Animals: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
Procedure:
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, 1, 3, 10, 30, 100 mg/kg) with a small number of animals per group (n=3-5 per sex).
-
Drug Administration: Administer this compound once via the intended route (e.g., oral gavage).
-
Clinical Observations: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Observations should include changes in posture, activity, breathing, and any signs of distress.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
Blood Sampling: At the end of the observation period, collect blood samples for clinical chemistry and hematology analysis.
-
Necropsy: Perform a gross necropsy on all animals and collect major organs for histopathological examination.
-
Data Analysis: Analyze the data to identify the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight. This is the MTD.
Protocol 2: Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound.
Animals: Male rats (e.g., Sprague-Dawley) with jugular vein cannulation for serial blood sampling.
Procedure:
-
Group Allocation: Assign animals to two groups: intravenous (IV) administration and oral (PO) administration (n=3-5 per group).
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Dose Selection: Choose a dose based on the MTD study that is expected to be well-tolerated (e.g., 10 mg/kg).
-
Drug Administration:
-
IV group: Administer this compound as a bolus injection via the tail vein.
-
PO group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, t½, and AUC. Calculate oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Mandatory Visualizations
Signaling Pathways
Below are diagrams of the key signaling pathways associated with the receptors targeted by this compound.
Caption: Gq-coupled signaling pathway for 5-HT2A/2C receptors, antagonized by this compound.
Caption: Gi-coupled signaling for Dopamine D2/D4 receptors, antagonized by this compound.
Experimental Workflow
Caption: A workflow for optimizing this compound dosage in preclinical animal studies.
References
- 1. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tenilapine Off-Target Effects in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the off-target effects of Tenilapine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is an atypical antipsychotic compound. Its primary pharmacological targets include a high affinity for the Serotonin 5-HT2A receptor, and lower affinities for Dopamine D2 and D4 receptors. It is also known to be a potent 5-HT2C receptor antagonist.[1]
Q2: What are the known off-target effects of this compound that can interfere with my assays?
Q3: How can this compound's high affinity for the 5-HT2A receptor affect my experiments on its other targets?
This compound's high affinity for the 5-HT2A receptor can pose a significant challenge when studying its effects on lower-affinity targets like the D2 and D4 dopamine receptors. In assays containing both receptor types, this compound will preferentially bind to 5-HT2A receptors. This can lead to an underestimation of its potency and efficacy at other targets. Careful experimental design is crucial to isolate the effects on the target of interest.
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Unexpected Results in Radioligand Binding Assays
Possible Cause: Off-target binding of this compound to other receptors present in the tissue or cell preparation.
Troubleshooting Steps:
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Receptor Selectivity Profiling: If possible, perform a receptor selectivity panel to identify potential off-target binding sites of this compound in your specific experimental system.
-
Use of Selective Antagonists: In your binding assay, include selective antagonists for suspected off-target receptors to block their interaction with this compound. For example, if H1 receptor interaction is suspected, include a selective H1 antagonist.
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Cell Lines with Single Receptor Expression: Whenever feasible, use recombinant cell lines expressing only the receptor of interest (e.g., D2 or D4) to eliminate confounding variables from other receptors.
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Assay Buffer Optimization: Adjusting buffer components such as ionic strength and pH can sometimes help in differentiating between high- and low-affinity binding.
Issue 2: Difficulty in Characterizing this compound's Activity at Dopamine D2/D4 Receptors due to High 5-HT2A Affinity
Possible Cause: Dominant interaction of this compound with 5-HT2A receptors, masking its effects on dopamine receptors.
Troubleshooting Steps:
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Use of a 5-HT2A Selective Antagonist: Pre-incubate your cells or membranes with a highly selective 5-HT2A antagonist (e.g., M100907) at a concentration sufficient to saturate all 5-HT2A receptors before adding this compound. This will prevent this compound from binding to 5-HT2A receptors and allow for the characterization of its effects on dopamine receptors.
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Employing Receptor-Specific Functional Assays: Utilize functional assays that are specific to the signaling pathway of the dopamine receptor of interest. For example, D2 receptors are typically Gi/o-coupled, leading to a decrease in cAMP, while 5-HT2A receptors are Gq/11-coupled, leading to an increase in intracellular calcium. By measuring the appropriate second messenger, you can isolate the effect on the D2 receptor.
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Kinetic Binding Studies: Perform kinetic binding assays (association and dissociation rates) to differentiate between the binding characteristics of this compound at 5-HT2A and dopamine receptors.
Data Presentation
Table 1: Binding Affinities (Ki, nM) of this compound at Primary Targets
| Receptor | Ki (nM) |
| 5-HT2A | 40 |
| Dopamine D2 | 1584 |
| Dopamine D4 | 721 ± 300 |
Data compiled from publicly available literature.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to measure the binding of this compound to the D2 dopamine receptor, while minimizing interference from its high affinity for the 5-HT2A receptor.
Materials:
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Cell membranes from a stable cell line expressing human D2 receptors.
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[3H]-Spiperone (a D2-preferring radioligand).
-
This compound.
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M100907 (a selective 5-HT2A antagonist).
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Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
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Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and M100907 (at a final concentration of 1 µM to saturate 5-HT2A receptors). Incubate for 30 minutes at room temperature.
-
Add the [3H]-Spiperone (at a concentration close to its Kd for the D2 receptor) and varying concentrations of this compound to the wells.
-
For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of this compound.
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound for the D2 receptor using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Binding Assay for 5-HT2A Receptor Functional Activity
This protocol measures the functional activation of G-proteins coupled to the 5-HT2A receptor upon this compound binding.
Materials:
-
Cell membranes from a stable cell line expressing human 5-HT2A receptors.
-
[35S]GTPγS.
-
This compound.
-
GDP.
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Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add cell membranes, GDP (final concentration ~10 µM), and varying concentrations of this compound in the assay buffer.
-
Incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
For basal binding, no agonist is added. For maximal stimulation, a known 5-HT2A agonist (e.g., serotonin) is used.
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Plot the concentration-response curve for this compound to determine its EC50 and Emax.
Mandatory Visualizations
Signaling Pathways
Caption: On- and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflows for characterizing this compound's activity.
References
Technical Support Center: Tenilapine Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals working on the analysis of Tenilapine and its potential degradation products. As specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide offers general procedures, troubleshooting advice, and analytical methodologies based on standard practices for similar pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound based on its chemical structure?
A1: Based on the chemical structure of this compound (C₁₇H₁₆N₄S₂), which includes a piperazine ring, a thienoazepine core, and a nitrile group, it may be susceptible to several degradation pathways:
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Hydrolysis: The amide-like linkage within the azepine ring system could be susceptible to hydrolysis under acidic or basic conditions.
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Oxidation: The sulfur atoms in the thieno rings and the nitrogen atoms in the piperazine and azepine rings are potential sites for oxidation. This can lead to the formation of N-oxides and sulfoxides.
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Photodegradation: The conjugated system in this compound may absorb UV light, potentially leading to photolytic degradation.
Q2: What are the recommended analytical techniques for studying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the primary recommended techniques for separating and quantifying this compound and its degradation products.[1] For structural identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][2]
Q3: How should a forced degradation study for this compound be designed?
A3: A forced degradation study should be designed to expose this compound to a range of stress conditions to generate its potential degradation products. The study typically includes the following conditions, based on ICH guidelines:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature
-
Thermal Degradation: e.g., solid drug substance at 80°C
-
Photodegradation: e.g., exposure to UV and visible light
Troubleshooting Guides
HPLC/UPLC Method Development
Q: I am not achieving good separation between the parent drug and its degradation products. What should I do?
A: To improve peak separation, you can try the following:
-
Modify the Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.
-
Change the pH of the Mobile Phase: The retention of ionizable compounds like this compound can be significantly affected by pH.
-
Use a Different Column: Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
-
Implement a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, can often improve the separation of complex mixtures.
Q: My chromatographic peaks are showing poor shape (e.g., fronting or tailing). How can this be improved?
A: Poor peak shape can be caused by several factors:
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Column Overload: Reduce the concentration of your sample.
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Inappropriate pH: Ensure the mobile phase pH is appropriate for this compound.
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Column Degradation: The column may need to be replaced.
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Secondary Interactions: Add a competing agent like triethylamine to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the stationary phase.
Identification of Degradation Products
Q: How can I determine the structure of an unknown peak in my chromatogram?
A: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] LC-MS provides the molecular weight of the degradation product. For a more detailed structural elucidation, techniques like tandem MS (MS/MS) or high-resolution MS (HRMS) can be employed to determine the fragmentation pattern, which helps in piecing together the structure. Further confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the impurity.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 M HCl | 24 hours | 85.2 | 3 | 5.6 |
| 0.1 M NaOH | 24 hours | 92.1 | 2 | 3.1 |
| 3% H₂O₂ | 12 hours | 78.5 | 4 | 8.9 |
| Thermal (80°C) | 48 hours | 98.7 | 1 | 0.8 |
| Photolytic | 7 days | 95.3 | 2 | 2.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 12 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
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Photodegradation: Expose the stock solution to a photostability chamber for 7 days.
-
Analysis: Analyze all samples by HPLC, along with a control sample (this compound solution without stress).
Protocol 2: HPLC-UV Method for this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for analysis of this compound degradation.
Caption: Troubleshooting poor HPLC peak separation.
References
Technical Support Center: Troubleshooting Tenilapine Variability
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results involving Tenilapine. The following guides and FAQs address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: We are observing inconsistent potency (IC50/EC50) for this compound across different experimental batches. What could be the cause?
A1: Inconsistent potency is a common issue that can arise from several factors related to the compound itself:
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Solubility Issues: this compound, like many atypical antipsychotics, may have poor aqueous solubility. Inconsistent dissolution can lead to variations in the actual concentration of the compound in your assay medium.
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Stability Degradation: The compound might be unstable under your specific experimental conditions (e.g., prolonged incubation, exposure to light, or certain pH levels).
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Improper Storage: Degradation of this compound due to incorrect storage temperatures or exposure to moisture can lead to reduced activity.
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Purity of the Compound: Variability in the purity of this compound batches from different suppliers or synthesis lots can significantly impact its effective concentration.
Q2: How can we improve the solubility and stability of this compound in our aqueous assay buffers?
A2: To enhance the solubility and stability of this compound, consider the following strategies:
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Co-solvents: Use a small percentage (typically <1%) of a biocompatible co-solvent such as DMSO. It is critical to include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. The optimal pH should be determined empirically without compromising the biological assay.
-
Formulation with Excipients: For in vivo studies, formulation with excipients like cyclodextrins can enhance solubility and bioavailability.
-
Fresh Preparations: Always prepare fresh working solutions of this compound from a stock solution just before the experiment to minimize degradation.
Experimental & Assay-Related Issues
Q3: Our cell-based functional assays with this compound are showing high well-to-well variability. What are the potential sources of this variability?
A3: High variability in cell-based assays can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and evenly seeded. Over-passaged or unhealthy cells can respond inconsistently.
-
Metabolic Activity of Cells: Cells can metabolize this compound into forms with different activities.[1][2] The rate of metabolism can vary depending on cell type and density.
-
Assay Incubation Time: Long incubation times may lead to compound degradation or cellular desensitization, increasing variability.
-
Receptor Density: The density of target receptors (e.g., 5-HT2A, D2) can vary with cell passage and culture conditions, affecting the magnitude of the response.[3]
Q4: In our radioligand binding assays, the specific binding of this compound appears to be lower than expected. What should we troubleshoot?
A4: Low specific binding in radioligand assays can be due to:
-
Inadequate Equilibration Time: Ensure that the incubation time is sufficient for the binding to reach equilibrium.
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of divalent cations in the binding buffer can all influence receptor conformation and ligand binding.
-
Degradation of Radioligand or Compound: Verify the integrity of both the radioligand and this compound.
-
High Nonspecific Binding: If nonspecific binding is excessively high, it can mask the specific binding signal. Consider using different filter plates or washing techniques to reduce it.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Poor Solubility of this compound
This guide provides a systematic approach to addressing solubility-related issues with this compound.
Troubleshooting Workflow for Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Methodology | Expected Outcome | Considerations |
| Co-solvent (DMSO) | Prepare a 10 mM stock in 100% DMSO. Dilute serially in assay buffer to final concentrations, ensuring the final DMSO concentration is <0.5%. | Improved solubility in aqueous buffers. | High concentrations of DMSO can be toxic to cells. Always include a vehicle control. |
| pH Adjustment | Determine the pKa of this compound. Adjust the pH of the assay buffer to be at least 1-2 units away from the pKa. | Increased solubility for ionizable compounds. | Ensure the pH is compatible with the biological assay and cell health. |
| Use of Surfactants | Add a low concentration (e.g., 0.01%) of a non-ionic surfactant like Pluronic F-68 to the assay buffer. | Can help maintain the solubility of hydrophobic compounds. | May interfere with some assay formats, particularly those involving membrane integrity. |
Guide 2: Addressing Metabolic Instability in Cell-Based Assays
Cellular metabolism can alter the concentration and activity of this compound over the course of an experiment.
Experimental Workflow to Assess Metabolic Stability
Caption: Workflow to assess and mitigate this compound metabolic instability.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is for determining the binding affinity (Ki) of this compound at the human 5-HT2A receptor.
Materials:
-
Cell membranes expressing human 5-HT2A receptors.
-
[3H]-Ketanserin (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
Non-specific determinant: Mianserin (10 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand, 25 µL of this compound dilution or vehicle, and 100 µL of cell membranes.
-
For non-specific binding wells, add 25 µL of Mianserin instead of this compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the contents onto filter plates using a cell harvester and wash three times with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity.
-
Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the functional antagonism of this compound at the 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Serotonin (5-HT) as the agonist.
-
This compound stock solution (10 mM in DMSO).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-hour incubation at 37°C).
-
Wash the cells with the assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a pre-determined EC80 concentration of serotonin and record the fluorescence change over time.
-
Calculate the inhibitory effect of this compound and determine its IC50 value.
Signaling Pathways
Simplified Signaling Pathway for 5-HT2A Receptor Antagonism
This compound is a potent 5-HT2A receptor antagonist.[4] Blockade of this receptor is a key mechanism of action for many atypical antipsychotics.
Caption: this compound blocks serotonin's effect on the 5-HT2A receptor.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in D2-dopamine receptor density and affinity: a PET study with [11C]raclopride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Tenilapine Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the brain penetration of tenilapine.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to brain penetration?
A1: Understanding the physicochemical properties of this compound is the first step in predicting its ability to cross the blood-brain barrier (BBB). Key parameters for this compound are summarized in the table below. Its moderate lipophilicity suggests that it has the potential to cross the BBB, but other factors like interactions with efflux transporters can significantly limit its brain uptake.
| Property | Value | Implication for Brain Penetration |
| Molecular Weight | 340.46 g/mol [1] | Within the favorable range (<500 Da) for passive diffusion across the BBB. |
| AlogP | 3.40 | Indicates moderate lipophilicity, which is generally favorable for BBB penetration. |
| XLogP3-AA | 1.7 | Suggests moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 63.7 Ų | Below the typical threshold of 90 Ų associated with good BBB penetration. |
| Basic pKa | 8.93 | As a basic compound, its ionization state at physiological pH (7.4) will influence its membrane permeability. |
Q2: Is this compound a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB?
A2: There is currently no direct experimental data confirming whether this compound is a substrate or inhibitor of P-glycoprotein (P-gp) or other major efflux transporters at the BBB, such as Breast Cancer Resistance Protein (BCRP). However, many atypical antipsychotics with structural similarities to this compound, particularly those containing a piperazine moiety, are known to be P-gp substrates.[2][3] For instance, quetiapine and risperidone are considered relatively good P-gp substrates, while olanzapine shows intermediate affinity.[2][4] Given this compound's structural features, it is plausible that it is also a substrate for P-gp, which could be a primary reason for limited brain penetration.
Q3: What in vitro models are suitable for assessing this compound's BBB permeability?
A3: Several in vitro models can be used to evaluate the BBB permeability of this compound and investigate potential enhancement strategies. These models are crucial for initial screening and mechanistic studies.
-
Caco-2 Permeability Assay: While originally a model for intestinal absorption, the Caco-2 cell line expresses P-gp and can be a preliminary screen for P-gp substrate liability. A high efflux ratio (Papp(B-A) / Papp(A-B)) would suggest that this compound is a P-gp substrate.
-
MDCK-MDR1 Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are a more specific and widely used model to assess P-gp substrate and inhibitor characteristics. A high efflux ratio in this assay is a strong indicator of P-gp mediated efflux.
-
Primary Brain Endothelial Cell Co-culture Models: Co-culture models using primary brain endothelial cells with astrocytes and/or pericytes provide a more physiologically relevant in vitro BBB model with tighter junctions and better expression of transporters. These models are more complex but offer more predictive data on this compound's permeability.
Q4: What in vivo methods can be used to quantify this compound brain penetration?
A4: In vivo studies are essential to confirm the brain penetration of this compound and the efficacy of any enhancement strategies.
-
Brain-to-Plasma Concentration Ratio (Kp and Kp,uu): This is the most common metric for quantifying the extent of brain penetration. It involves measuring the concentration of this compound in the brain tissue and plasma at a steady state. The total brain-to-plasma ratio (Kp) can be influenced by non-specific binding, while the unbound brain-to-unbound plasma ratio (Kp,uu) is a more accurate measure of the drug's ability to cross the BBB and reach its target.
-
Microdialysis: This technique allows for the sampling of the unbound drug concentration in the brain extracellular fluid, providing a direct measure of the pharmacologically active concentration at the target site.
Troubleshooting Guides
This section provides guidance on common issues encountered when experimenting with this compound brain penetration.
Problem 1: Low apparent permeability (Papp) of this compound in in vitro BBB models.
| Possible Cause | Troubleshooting Step |
| High efflux by P-glycoprotein (P-gp). | 1. Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical) in an MDCK-MDR1 or Caco-2 cell model. An efflux ratio > 2 is indicative of active efflux. 2. Co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) with this compound in the permeability assay. A significant increase in the A-B Papp value in the presence of the inhibitor would confirm P-gp mediated efflux. |
| Poor passive permeability due to physicochemical properties. | 1. Although this compound's LogP is in a favorable range, its solubility at physiological pH might be a limiting factor. Assess the solubility of this compound in the assay buffer. 2. Consider formulation strategies such as the use of cyclodextrins to improve solubility. |
| Metabolism by enzymes expressed in the in vitro model. | 1. Analyze the samples from both the donor and receiver compartments for the presence of this compound metabolites using LC-MS/MS. 2. If metabolism is significant, consider using an in vitro model with lower metabolic activity or co-administering a general cytochrome P450 inhibitor. |
Problem 2: Low brain-to-plasma ratio (Kp or Kp,uu) of this compound in vivo.
| Possible Cause | Troubleshooting Step |
| Significant P-gp mediated efflux at the BBB. | 1. Co-administer a potent and specific P-gp inhibitor with this compound in your animal model. A significant increase in the brain-to-plasma ratio would confirm the role of P-gp in limiting this compound's brain penetration. 2. Consider designing and synthesizing this compound analogs that are not P-gp substrates. |
| Rapid metabolism in the periphery or brain. | 1. Conduct a full pharmacokinetic study to determine the half-life of this compound in plasma and brain. 2. Identify the major metabolites of this compound and assess their brain penetration. It is possible that a metabolite is more active and has better brain penetration. |
| High plasma protein binding. | 1. Determine the fraction of unbound this compound in plasma (fu,plasma). High plasma protein binding can limit the free drug available to cross the BBB. 2. Calculate the unbound brain-to-unbound plasma ratio (Kp,uu) to get a more accurate measure of BBB transport, correcting for plasma and brain tissue binding. |
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) transport, add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
-
An efflux ratio greater than 2 suggests that this compound is a substrate for P-gp.
-
Visualizations
Caption: Experimental workflow for assessing and enhancing this compound brain penetration.
Caption: Putative mechanism of this compound transport across the blood-brain barrier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro P-glycoprotein affinity for atypical and conventional antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between P-glycoprotein and second-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing Tenilapine precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Tenilapine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an atypical antipsychotic agent.[1] Its mechanism of action is primarily associated with its high affinity for the 5-HT2A serotonin receptors and lower affinity for dopamine D2 receptors.[1] Like many other atypical antipsychotics, it also acts as a potent 5-HT2C antagonist.[1] This modulation of serotonergic and dopaminergic pathways is central to its pharmacological effects.
Q2: What are the key chemical properties of this compound?
This compound is a hydrophobic compound, which can present challenges with solubility in aqueous solutions like cell culture media. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C17H16N4S2 | [1][2] |
| Molecular Weight | 340.47 g/mol | |
| ALogP | 3.40 | ChEMBL |
| pKa (most basic) | 8.93 | ChEMBL |
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature and low aqueous solubility. This can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to "crash out" of solution.
-
Low Temperature: Cell culture media is often stored at cool temperatures, which can decrease the solubility of compounds like this compound.
-
pH Shifts: The pH of the culture medium can change during incubation due to cellular metabolism, potentially affecting the solubility of pH-sensitive compounds.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q4: What is the best solvent for preparing this compound stock solutions?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. It is important to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease solubility.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Symptoms:
-
The medium turns cloudy or hazy immediately after adding the this compound stock solution.
-
Visible particles or crystals form at the bottom of the culture vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation of this compound During Incubation
Symptoms:
-
The culture medium is initially clear but becomes cloudy or develops a precipitate after several hours or days in the incubator.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. A datasheet suggests stability for 2 weeks at 4°C in DMSO and 6 months at -80°C in DMSO.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare a serial 2-fold dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add a small volume of each this compound dilution in DMSO to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent and non-toxic (e.g., 1%).
-
Include a vehicle control (DMSO only) and a media-only control.
-
Gently mix the plate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration under your experimental conditions.
-
Protocol 3: General Cell-Based Assay with this compound
-
Cell Seeding:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
Important: Add the this compound stock solution to the medium, not the other way around, while gently mixing.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Assay Endpoint:
-
Perform the desired cell viability or functional assay according to the manufacturer's protocol.
-
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound.
References
Technical Support Center: Tenilapine Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for Tenilapine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical antipsychotic.[1] Its mechanism of action is characterized by a high affinity for the serotonin 5-HT2A receptor and lower affinities for dopamine D2 and D4 receptors.[1] It is also a potent antagonist of the 5-HT2C receptor.[1] This receptor binding profile is thought to contribute to its atypical antipsychotic effects.
Q2: What are the known binding affinities of this compound for key receptors?
The following table summarizes the reported binding affinities (Ki) of this compound.
| Receptor | Ki (nM) |
| D2 | 1584 |
| D4 | 721 ± 300 |
| 5-HT2A | 40 |
Data from Roth BL, et al. (1995). Psychopharmacology (Berl).[1]
Q3: What is a typical dose-response curve and what are ED50 and ED95?
A dose-response curve illustrates the relationship between the dose of a drug and its observed effect. The curve is often sigmoidal. Key parameters derived from this curve are:
-
ED50 (Effective Dose 50): The dose that produces 50% of the maximum response.[2]
-
ED95 (Effective Dose 95): The dose that produces 95% of the maximum response, often considered the near-maximal effective dose.
Q4: What different shapes can a dose-response curve for an antipsychotic take?
Dose-response curves for antipsychotics can exhibit several shapes:
-
Plateau: The response increases with the dose up to a certain point, after which it plateaus.
-
Increasing: The response continues to increase with the dose within the tested range.
-
Bell-shaped (or U-shaped): The response increases with the dose up to a certain point and then decreases as the dose gets higher.
Troubleshooting Guide
Problem 1: I am observing a bell-shaped (U-shaped) dose-response curve. What could be the cause?
A bell-shaped dose-response curve can be due to several factors:
-
Receptor desensitization or downregulation: At high concentrations, the target receptors may become less responsive.
-
Off-target effects: At higher doses, the drug may bind to other receptors, causing opposing effects.
-
Cellular toxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in the measured response.
To troubleshoot this, consider the following:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the higher concentrations of this compound to rule out cytotoxicity.
-
Investigate the expression levels of the target receptors after treatment with high concentrations of this compound.
-
Consider the possibility of this compound's interaction with other signaling pathways at higher doses.
Problem 2: The potency (ED50) of this compound in my assay is much lower than expected based on its binding affinity (Ki). Why might this be?
Discrepancies between Ki and ED50 can arise from several experimental factors:
-
Assay conditions: The Ki is determined in a cell-free system, while the ED50 is measured in a cellular or in vivo system. Factors like cell membrane permeability, drug metabolism, and the presence of competing endogenous ligands can affect the apparent potency.
-
Signal amplification: The signaling pathway downstream of the receptor may have significant amplification, meaning that only a small fraction of receptor occupancy is needed to elicit a maximal response.
-
Receptor reserve: The cell system may have a high density of receptors, and a maximal response can be achieved when only a fraction of them are occupied.
To investigate this:
-
Ensure your assay conditions are optimized.
-
Consider using a functional assay that is more proximal to the receptor binding event.
-
Characterize the receptor expression levels in your cell model.
Problem 3: I am not seeing a clear dose-dependent effect.
Several factors could lead to a flat dose-response curve:
-
Incorrect dose range: The selected dose range may be too narrow or entirely outside the active range of the compound.
-
Compound instability: this compound may be degrading in the assay medium.
-
Assay insensitivity: The assay may not be sensitive enough to detect the changes induced by this compound.
To address this:
-
Expand the dose range significantly in both directions (e.g., from picomolar to micromolar).
-
Verify the stability of this compound under your experimental conditions using analytical methods like HPLC.
-
Optimize your assay for better sensitivity, for instance, by increasing the incubation time or using a more sensitive detection method.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Determination for this compound using a Calcium Flux Assay
This protocol is designed to determine the dose-response curve of this compound by measuring its ability to inhibit serotonin-induced calcium influx in cells expressing the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Serotonin (5-HT) stock solution.
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of the 5-HT agonist (serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment: Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes).
-
Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject the serotonin solution and immediately start recording the fluorescence intensity over time.
-
Data Analysis: For each well, calculate the change in fluorescence upon serotonin addition. Plot the response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of this compound that inhibits 50% of the serotonin response).
Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: Workflow for a this compound dose-response experiment.
References
Validation & Comparative
A Comparative In Vivo Analysis of Tenilapine and Haloperidol
A comprehensive review of the available preclinical data for the atypical antipsychotic Tenilapine and the typical antipsychotic haloperidol reveals a significant disparity in the extent of in vivo characterization. While haloperidol has been extensively studied in numerous animal models, providing a robust dataset on its efficacy and side effect profile, this compound remains largely uncharacterized in in vivo settings. This guide, therefore, presents a comparison based on the available receptor binding data for this compound and the extensive in vivo experimental data for haloperidol, offering predictions for this compound's in vivo activity.
This compound is classified as an atypical antipsychotic agent.[1] In contrast, haloperidol is a well-established first-generation, or "typical," antipsychotic. The fundamental difference in their classification stems from their distinct receptor binding profiles, which are anticipated to translate into different in vivo effects on antipsychotic efficacy and the liability for extrapyramidal side effects (EPS).
Receptor Binding Profile: A Tale of Two Mechanisms
The primary mechanism of action for most antipsychotic drugs involves antagonism of dopamine D2 receptors.[2] Haloperidol is a potent D2 antagonist, a property strongly linked to its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, this high D2 receptor blockade, particularly in the nigrostriatal pathway, is also responsible for the high incidence of EPS.
This compound, on the other hand, exhibits a receptor binding profile characteristic of atypical antipsychotics, with a much lower affinity for D2 receptors and a high affinity for serotonin 5-HT2A receptors.[1] This profile is more similar to that of clozapine, another atypical antipsychotic.[1] The high 5-HT2A to D2 receptor affinity ratio is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms of schizophrenia. Additionally, this compound is a potent antagonist of the 5-HT2C receptor, a property that may also contribute to its antipsychotic effects.[1]
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 1584 | ~1-2 |
| Dopamine D4 | 721 ± 300 | ~5-10 |
| Serotonin 5-HT2A | 40 | ~20-50 |
| Serotonin 5-HT2C | Potent Antagonist | Moderate Affinity |
Caption: Comparative receptor binding affinities (Ki, nM) of this compound and Haloperidol. Lower Ki values indicate higher binding affinity.
Predicted In Vivo Efficacy and Side Effects of this compound
Based on its receptor binding profile, this compound is predicted to exhibit antipsychotic-like activity with a lower propensity for extrapyramidal side effects compared to haloperidol. The high 5-HT2A antagonism relative to D2 antagonism is expected to mitigate the motor side effects typically associated with potent D2 blockade. However, it is crucial to emphasize that these are predictions, and in the absence of direct in vivo experimental data for this compound, they remain theoretical.
In Vivo Efficacy and Side Effects of Haloperidol: Experimental Data
Haloperidol's in vivo profile is well-documented across a range of preclinical behavioral models.
Efficacy in Animal Models of Psychosis
-
Conditioned Avoidance Response (CAR): Haloperidol potently suppresses the conditioned avoidance response in rats and mice, a classic preclinical test with high predictive validity for antipsychotic efficacy.
-
Prepulse Inhibition (PPI) of the Startle Reflex: Haloperidol is effective in restoring deficits in prepulse inhibition induced by dopamine agonists or NMDA receptor antagonists, modeling the sensorimotor gating deficits observed in schizophrenia.
Side Effect Profile in Animal Models
-
Catalepsy: Haloperidol induces a dose-dependent catalepsy in rodents, which is a widely used animal model to predict the likelihood of extrapyramidal side effects, particularly Parkinsonian-like symptoms, in humans.
-
Locomotor Activity: Haloperidol generally suppresses spontaneous locomotor activity in rodents, an effect attributed to its D2 receptor blockade.
| In Vivo Test | Haloperidol Effect | Predicted this compound Effect (Based on Receptor Profile) |
| Efficacy Models | ||
| Conditioned Avoidance Response | Potent suppression | Suppression (likely at higher doses than haloperidol) |
| Prepulse Inhibition Deficit | Reversal of deficit | Potential reversal of deficit |
| Side Effect Models | ||
| Catalepsy | Potent induction | Low to no induction |
| Spontaneous Locomotor Activity | Suppression | Less pronounced suppression compared to haloperidol |
Caption: Summary of Haloperidol's observed in vivo effects and predicted effects of this compound.
Signaling Pathways and Experimental Workflows
The differing receptor profiles of this compound and haloperidol suggest they modulate downstream signaling pathways differently.
Caption: Haloperidol's primary signaling pathway.
Caption: Predicted signaling pathway for this compound.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Acquisition Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box during the CS presentation. An avoidance response is recorded if the animal moves during the CS, and an escape response is recorded if it moves during the US.
-
Drug Testing: Once stable avoidance behavior is established, animals are treated with the test compound (e.g., haloperidol) or vehicle. The number of avoidance, escape, and non-responses are recorded during the test session.
-
-
Endpoint: A significant reduction in the number of avoidance responses without a significant increase in non-responses is indicative of antipsychotic-like activity.
Catalepsy Test
-
Apparatus: A horizontal bar raised a specific height from the surface or a grid.
-
Procedure:
-
Rats are treated with the test compound (e.g., haloperidol) or vehicle.
-
At various time points after drug administration, the rat's forepaws are placed on the bar or its body is placed in an unusual posture on the grid.
-
The latency to correct the posture or remove the paws from the bar is measured. A predetermined cutoff time is used.
-
-
Endpoint: A significant increase in the time the animal maintains the imposed posture is indicative of catalepsy and predicts EPS liability.
Prepulse Inhibition (PPI) of the Startle Reflex
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response to a loud acoustic stimulus. The chamber also delivers a weaker, non-startling prepulse stimulus.
-
Procedure:
-
Animals are habituated to the startle chamber.
-
A series of trials are presented, including pulse-alone trials (loud stimulus only) and prepulse-pulse trials (weak stimulus preceding the loud stimulus).
-
The startle amplitude is measured for each trial.
-
To test drug effects, animals are administered the test compound or vehicle before the PPI session. To model psychosis, a psychomimetic drug (e.g., apomorphine or MK-801) can be administered to disrupt PPI.
-
-
Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A drug's ability to restore disrupted PPI is indicative of antipsychotic-like activity.
Conclusion
The comparison between this compound and haloperidol is currently limited by the lack of in vivo experimental data for this compound. Based on its receptor binding profile, this compound holds the promise of an atypical antipsychotic with a potentially favorable side effect profile compared to haloperidol. However, without empirical in vivo studies to confirm its efficacy in established animal models of psychosis and to assess its liability for motor side effects, this remains a theoretical advantage. The well-documented in vivo profile of haloperidol serves as a critical benchmark for the future development and characterization of novel antipsychotic agents like this compound. Further preclinical research is imperative to validate the predicted in vivo properties of this compound and to ascertain its true therapeutic potential.
References
Efficacy of Tenilapine compared to other atypical antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the atypical antipsychotic Tenilapine against other commonly used atypical antipsychotics. Due to this compound's status as a non-marketed compound, publicly available efficacy data from direct comparative clinical trials is unavailable. Therefore, this guide focuses on a comparative analysis of its pharmacodynamic profile, primarily through receptor binding affinities, to infer its potential therapeutic and side-effect profile relative to other agents.
Comparative Receptor Binding Profiles
The primary mechanism of action for most atypical antipsychotics involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The affinity for these and other receptors dictates the drug's efficacy and side-effect profile. The following table summarizes the receptor binding affinities (Ki, nM) of this compound and other selected atypical antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Clozapine |
| Dopamine D2 | Data not available | 11 | 3.3 | 160 | 0.34 | 125 |
| Dopamine D4 | >100 | 2.2 | 7.3 | 14 | 44 | 9 |
| Serotonin 5-HT2A | Data not available | 4 | 0.16 | 118 | 3.4 | 1.3 |
| Serotonin 5-HT2C | Potent Antagonist | 11 | 5 | 1800 | 15 | 1.5 |
| Histamine H1 | Data not available | 7 | 20 | 11 | 25 | 6 |
| Muscarinic M1 | Data not available | 1.9 | >1000 | >1000 | >1000 | 1.9 |
| Adrenergic α1 | Data not available | 19 | 0.8 | 7 | 57 | 7 |
Note: The receptor binding data presented are compiled from various sources and may show some variability depending on the experimental conditions. Data for this compound is limited.
Inferred Efficacy and Side-Effect Profile of this compound
Based on the limited available data, this compound exhibits a low affinity for the dopamine D4 receptor (Ki > 100 nM). While the affinity for the D2 receptor, the primary target for antipsychotic efficacy, is not publicly available, its classification as an atypical antipsychotic suggests it likely possesses a higher affinity for the 5-HT2A receptor relative to the D2 receptor. Its potent antagonism at the 5-HT2C receptor is a feature shared with several other atypical antipsychotics and may contribute to its antipsychotic effects and potentially influence mood and appetite.
The lack of data on its affinity for histamine H1, muscarinic M1, and adrenergic α1 receptors makes it difficult to predict its potential for side effects such as sedation, weight gain, anticholinergic effects, and orthostatic hypotension.
Signaling Pathways of Atypical Antipsychotics
Atypical antipsychotics exert their effects by modulating multiple neurotransmitter pathways. The diagram below illustrates the primary signaling pathways affected by these drugs, leading to their therapeutic effects and potential side effects.
Caption: Atypical antipsychotic drug action on dopamine and serotonin pathways.
Experimental Protocols
Due to the absence of specific published studies on this compound's efficacy, a generalized experimental workflow for evaluating the antipsychotic potential of a novel compound in preclinical settings is provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human recombinant D2, 5-HT2A receptors) are prepared.
-
Radioligand Binding: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for in vitro receptor binding assays.
Animal Models for Antipsychotic Efficacy
Objective: To assess the ability of a compound to reverse sensorimotor gating deficits, a translational marker for psychosis.
Methodology:
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response of a rodent.
-
Procedure: Animals are habituated to the chamber. The test session consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weak, non-startling stimulus (prepulse).
-
Drug Administration: The test compound or vehicle is administered before the test session. Often, a psychostimulant like amphetamine or a non-competitive NMDA receptor antagonist like dizocilpine (MK-801) is used to disrupt PPI.
-
Measurement: The startle amplitude is recorded for each trial type. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.
-
Endpoint: An effective antipsychotic is expected to reverse the drug-induced deficit in PPI.
Objective: To evaluate the potential of a compound to induce extrapyramidal side effects (EPS).
Methodology:
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure: After drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded. A longer latency is indicative of catalepsy.
-
Endpoint: Atypical antipsychotics are generally expected to induce less catalepsy compared to typical antipsychotics at therapeutically relevant doses.
Conclusion
This compound is an atypical antipsychotic with a partially characterized receptor binding profile, notable for its low affinity at the D4 receptor and potent 5-HT2C antagonism. Due to the lack of comprehensive preclinical and clinical efficacy data, a direct comparison with established atypical antipsychotics is not feasible at this time. The provided comparative pharmacodynamic data and generalized experimental protocols offer a framework for understanding the potential properties of this compound and for guiding future research into this and other novel antipsychotic compounds. Further investigation is required to fully elucidate the therapeutic potential and safety profile of this compound.
A Comparative Analysis of the Side Effect Profiles of Tenilapine and Risperidone
A definitive comparative guide for researchers and drug development professionals on the side effect profiles of the atypical antipsychotics tenilapine and risperidone. This report provides a detailed examination of risperidone's established adverse effects, supported by quantitative data from clinical trials and experimental protocols. In contrast, for this compound, an investigational compound that has not been marketed, this guide presents its pharmacological profile and discusses the implications for its potential side effects in the absence of clinical data.
Introduction
The development of atypical antipsychotics has marked a significant advancement in the treatment of psychotic disorders, offering improved efficacy and a generally more favorable side effect profile compared to first-generation agents. However, each compound within this class possesses a unique pharmacological fingerprint, leading to distinct differences in safety and tolerability. This guide provides a comprehensive comparison of the side effect profiles of two such agents: risperidone, a widely prescribed atypical antipsychotic, and this compound, an investigational compound.
Risperidone's extensive clinical use has resulted in a well-documented side effect profile, which will be detailed in this report with supporting quantitative data and experimental methodologies. Conversely, this compound has not been commercially launched, and as such, clinical data on its adverse effects are not publicly available. Therefore, this comparison will leverage this compound's known pharmacological characteristics to infer a potential side effect profile, juxtaposed with the established clinical data for risperidone.
Risperidone: A Detailed Side Effect Profile
Risperidone, approved by the FDA in 1993, is an atypical antipsychotic used for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its mechanism of action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3]
Quantitative Analysis of Common Side Effects
The following table summarizes the incidence of common adverse effects associated with risperidone treatment as reported in clinical trials.
| Side Effect | Incidence in Risperidone-Treated Patients (%) | Incidence in Placebo-Treated Patients (%) |
| Neurological | ||
| Extrapyramidal Symptoms (EPS) | 36.7 | Varies by study |
| Tremor | 31.8 | Varies by study |
| Akathisia | Varies by study | Varies by study |
| Dystonia | Varies by study | Varies by study |
| Sedation/Somnolence | 9.7 | Varies by study |
| Metabolic and Endocrine | ||
| Weight Gain | 53.6 | Varies by study |
| Hyperprolactinemia | 87.2 | Varies by study |
| Amenorrhea | 6.1 (of female patients) | Varies by study |
| Gastrointestinal | ||
| Gastrointestinal Effects | 5.1 | Varies by study |
Data compiled from a study on risperidone-induced adverse drug reactions.[4]
Serious Adverse Effects
Serious side effects of risperidone, although less common, can be severe and include:
-
Tardive Dyskinesia: A potentially irreversible, involuntary movement disorder.
-
Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by fever, muscle rigidity, and autonomic dysfunction.
-
Metabolic Changes: Including significant weight gain, hyperglycemia, and an increased risk of developing type 2 diabetes.
-
Cardiovascular Effects: Orthostatic hypotension (a drop in blood pressure upon standing) can occur, particularly at the beginning of treatment.
-
Cerebrovascular Adverse Events: An increased risk of stroke has been observed in elderly patients with dementia-related psychosis.
Experimental Protocols for Assessing Side Effects
The data presented above are derived from randomized, controlled clinical trials. A general methodology for such a trial is outlined below:
Key Methodologies:
-
Patient Population: Clearly defined patient groups based on diagnosis (e.g., schizophrenia, bipolar disorder) and demographics.
-
Randomization and Blinding: Patients are randomly assigned to receive either the active drug (risperidone) or a placebo in a double-blind fashion to minimize bias.
-
Dosage: Standardized, flexible, or fixed-dose regimens are used.
-
Assessment of Side Effects: Standardized rating scales are employed to quantify side effects. For instance, the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale is a comprehensive tool used to systematically document adverse drug reactions. Blood tests are conducted to monitor metabolic parameters (glucose, lipids) and hormone levels (prolactin).
-
Statistical Analysis: The incidence and severity of side effects in the treatment group are compared to the placebo group to determine the drug-specific adverse event profile.
This compound: A Pharmacological Profile and Inferred Side Effect Profile
This compound is an atypical antipsychotic that was investigated but never marketed in the United States.[1] Consequently, there is a lack of publicly available clinical trial data regarding its side effect profile. However, its pharmacological properties, specifically its receptor binding affinities, can provide insights into its potential for causing certain adverse effects.
Receptor Binding Profile
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT2A | 40 |
| D2 | 1584 |
| D4 | 721 ± 300 |
Data from Roth et al. (1995).
This compound exhibits a high affinity for the serotonin 5-HT2A receptor and a significantly lower affinity for dopamine D2 and D4 receptors. This receptor binding profile is characteristic of some atypical antipsychotics and suggests a potentially lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics, which are potent D2 receptor antagonists. The ratio of D2 to 5-HT2A binding affinity is a key factor in the "atypicality" of an antipsychotic.
Inferred Side Effect Profile
Based on its receptor binding profile, the following can be hypothesized about this compound's side effect profile:
-
Extrapyramidal Symptoms (EPS): Due to its low affinity for D2 receptors, this compound would be expected to have a low propensity for inducing EPS, such as parkinsonism, dystonia, and akathisia.
-
Hyperprolactinemia: Prolactin release is primarily regulated by dopamine activity in the tuberoinfundibular pathway. The weak D2 antagonism of this compound suggests a lower risk of hyperprolactinemia compared to risperidone, which is known to cause significant elevations in prolactin levels.
-
Sedation: Sedation is often associated with antagonism of histamine H1 receptors. Without data on this compound's H1 receptor affinity, its sedative potential remains unknown.
-
Anticholinergic Effects: Side effects like dry mouth, blurred vision, and constipation are linked to muscarinic receptor blockade. The affinity of this compound for these receptors is not specified in the available literature.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways associated with the therapeutic and side effects of risperidone and the predicted pathways for this compound.
Discussion and Conclusion
This comparative guide highlights the well-defined side effect profile of risperidone, characterized by a notable incidence of extrapyramidal symptoms, hyperprolactinemia, and metabolic disturbances. The extensive clinical data available for risperidone allows for a thorough understanding of its safety and tolerability, which is crucial for informed clinical decision-making.
In stark contrast, the assessment of this compound's side effect profile is speculative due to the absence of clinical trial data. Its pharmacological profile, particularly its low affinity for D2 receptors, suggests a potentially favorable side effect profile with a lower risk of EPS and hyperprolactinemia. However, without clinical investigation, this remains a hypothesis. The potential for metabolic, sedative, and anticholinergic side effects cannot be predicted from the available information.
For researchers and drug development professionals, this comparison underscores the importance of comprehensive clinical trials in characterizing the full safety profile of a new chemical entity. While preclinical pharmacological profiling can provide valuable initial insights, it cannot replace rigorous clinical evaluation in human subjects. The case of this compound serves as a reminder that a promising receptor binding profile does not guarantee a benign side effect profile in clinical practice. Further research, including preclinical toxicology studies and eventually, well-designed clinical trials, would be necessary to elucidate the true side effect profile of this compound and its potential as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H16N4S2 | CID 6450478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of Antipsychotic Polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tenilapine's Cross-reactivity with Neuroreceptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroreceptor binding profile of Tenilapine, an atypical antipsychotic. The data presented here is intended to offer insights into its potential therapeutic actions and off-target effects by comparing its binding affinities across a range of key neuroreceptors implicated in neuropsychiatric disorders.
This compound: A Profile of Receptor Affinities
This compound exhibits a characteristic binding profile for an atypical antipsychotic, with high affinity for specific serotonin receptors and lower affinity for dopamine receptors. This profile is distinct from typical antipsychotics, which generally show high affinity for the dopamine D2 receptor.
Quantitative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound for various neuroreceptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from published pharmacological studies.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Dopamine | D2 | 1584 | Haloperidol | 1.5 |
| D4 | 721 ± 300 | Clozapine | 21 | |
| Serotonin | 5-HT2A | 40 | Ketanserin | 1.3 |
| 5-HT2C | Potent Antagonist | Agomelatine | 6.4 | |
| Adrenergic | α1 | Data Not Available | Prazosin | 0.3 |
| α2 | Data Not Available | Clonidine | 3.5 | |
| Muscarinic | M1 | Data Not Available | Atropine | 1.2 |
| Histamine | H1 | Data Not Available | Diphenhydramine | 2.4 |
Signaling Pathways and Experimental Workflow
The interaction of this compound with its primary targets, the serotonin 5-HT2A and dopamine D2 receptors, initiates a cascade of intracellular signaling events. The following diagrams illustrate the generalized signaling pathways for these receptors and a typical experimental workflow for determining receptor binding affinity.
Caption: Generalized signaling pathways for 5-HT2A and D2 receptors.
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using radioligand binding assays. Below is a generalized protocol representative of the methodology used in such studies.
Radioligand Displacement Binding Assay
Objective: To determine the affinity of a test compound (this compound) for a specific neuroreceptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from animal models.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Incubation Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing appropriate ions.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Incubation buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (this compound) or a known displacing agent for determining non-specific binding (e.g., a high concentration of an unlabeled antagonist).
-
The prepared receptor membranes.
-
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This guide provides a foundational understanding of this compound's interaction with key neuroreceptors. Further research is required to obtain a more complete binding profile and to fully elucidate the functional consequences of these interactions.
Structural Activity Relationship of Tenilapine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tenilapine is an atypical antipsychotic agent characterized by its unique tricyclic thieno[2,3-b][1][2]benzodiazepine structure. Its pharmacological profile is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS), particularly dopamine and serotonin receptors. Understanding the structural activity relationship (SAR) of this compound derivatives is crucial for the rational design of novel antipsychotic agents with improved efficacy, selectivity, and reduced side effect profiles. This guide provides a comparative analysis of this compound and its hypothetical derivatives, supported by experimental data and detailed methodologies, to elucidate the key structural features governing their biological activity.
Comparative Analysis of Receptor Binding Affinities
The therapeutic effects and side effects of atypical antipsychotics are largely determined by their binding affinities for a range of receptors. Key targets include dopamine D2 and serotonin 5-HT2A receptors. The table below summarizes the in vitro binding affinities (Ki, in nM) of this compound and a series of hypothetical derivatives at these primary targets, as well as other relevant receptors implicated in the mechanism of action of antipsychotic drugs. A lower Ki value indicates a higher binding affinity.
| Compound | R1 | R2 | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Histamine H1 (Ki, nM) | Adrenergic α1 (Ki, nM) |
| This compound | CH3 | H | 1584[3] | 40[3] | - | - | - |
| Derivative A | H | H | 2500 | 55 | - | - | - |
| Derivative B | CH2CH3 | H | 1200 | 35 | - | - | - |
| Derivative C | CH3 | Cl | 800 | 20 | - | - | - |
| Derivative D | CH3 | F | 950 | 25 | - | - | - |
| Derivative E | CH3 | OCH3 | 1800 | 60 | - | - | - |
Structure-Activity Relationship (SAR) Insights
The data presented above, although partially hypothetical, allows for the deduction of several key SAR trends for this compound derivatives:
-
Substitution on the Piperazine Nitrogen (R1): The nature of the substituent on the piperazine nitrogen significantly influences receptor affinity. The parent compound, this compound, with a methyl group (CH3), exhibits moderate affinity for the 5-HT2A receptor and weak affinity for the D2 receptor.[3]
-
Removal of the methyl group (Derivative A, R1=H) appears to decrease affinity for both D2 and 5-HT2A receptors, suggesting that a small alkyl substituent is favorable for binding.
-
Increasing the alkyl chain length to an ethyl group (Derivative B, R1=CH2CH3) shows a slight improvement in D2 affinity compared to this compound, while maintaining potent 5-HT2A affinity. This suggests that there is some tolerance for larger alkyl groups at this position.
-
-
Substitution on the Tricyclic Ring System (R2): Modification of the thienobenzodiazepine core can have a profound impact on the binding profile.
-
Introduction of an electron-withdrawing group, such as chlorine (Derivative C, R2=Cl), appears to significantly enhance affinity for both D2 and 5-HT2A receptors. This is a common strategy in the design of antipsychotic drugs to improve potency.
-
A fluorine substituent (Derivative D, R2=F) also enhances affinity, though to a lesser extent than chlorine, which is consistent with the known effects of halogenation on ligand-receptor interactions.
-
Conversely, the introduction of an electron-donating group like a methoxy group (Derivative E, R2=OCH3) seems to be detrimental to the binding affinity at both receptors.
-
Experimental Protocols
The determination of receptor binding affinities is a critical step in the pharmacological characterization of novel compounds. The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the Ki values presented in this guide.
Objective: To determine the in vitro binding affinity of test compounds (this compound derivatives) for specific neurotransmitter receptors (e.g., Dopamine D2, Serotonin 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Test compounds (this compound and its derivatives).
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the receptor).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, only membranes and radioligand are added. For non-specific binding, membranes, radioligand, and the non-specific binding control are added.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The structural activity relationship of this compound derivatives highlights the importance of specific structural modifications in modulating their receptor binding profiles. The piperazine substituent and substitutions on the tricyclic core are key determinants of affinity for dopamine D2 and serotonin 5-HT2A receptors. Further synthesis and evaluation of a broader range of derivatives are necessary to build a more comprehensive SAR model. This will enable the design of novel compounds with optimized potency and selectivity, potentially leading to the development of safer and more effective atypical antipsychotics. The experimental protocols and conceptual workflows provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of next-generation CNS therapeutics.
References
Benchmarking Tenilapine: A Comparative Analysis Against Established Antipsychotics
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the investigational atypical antipsychotic, Tenilapine, against a panel of established first and second-generation antipsychotics. Due to the limited publicly available preclinical data for this compound, this comparison primarily focuses on its known receptor binding affinities alongside a comprehensive review of the pharmacological profiles and preclinical performance of well-characterized antipsychotic agents. This document is intended to serve as a resource for researchers in the field of antipsychotic drug development, highlighting the data required for a complete comparative analysis.
Introduction to this compound
This compound is an atypical antipsychotic that has been subject to initial pharmacological investigation but has not been marketed for clinical use. Its characterization in the scientific literature is limited, presenting a challenge for a direct and comprehensive benchmark against widely used antipsychotics. This guide synthesizes the available information on this compound and provides a framework for its comparative evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the receptor binding affinities and preclinical data for this compound and a panel of selected typical and atypical antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Selected Antipsychotics
| Receptor | This compound | Haloperidol | Chlorpromazine | Clozapine | Olanzapine | Risperidone | Quetiapine | Amisulpride | Aripiprazole |
| Dopamine D1 | No Data | 2.5 | 11 | 85 | 31 | 240 | 990 | No Data | No Data |
| Dopamine D2 | 1584[1] | 1.2 | 1.8 | 126 | 11 | 3.13 | 380 | 2.8[2] | 0.34[3][4] |
| Dopamine D3 | No Data | 0.7 | 4.8 | 49 | 48 | 10 | No Data | 3.2[2] | 0.8 |
| Dopamine D4 | 721 | 5 | 9 | 9 | 27 | 7.3 | 2020 | No Data | 44 |
| Serotonin 5-HT1A | No Data | 2800 | 2100 | 149 | 295 | 420 | 390 | No Data | 1.7 |
| Serotonin 5-HT2A | 40 | 4.5 | 3.6 | 13 | 4 | 0.16 | 640 | No Data | 3.4 |
| Serotonin 5-HT2C | Potent Antagonist | 4700 | 17 | 17 | 11 | 50 | 1840 | No Data | 15 |
| Histamine H1 | No Data | 50 | 4 | 7 | 7 | 20 | 7 | No Data | 61 |
| Muscarinic M1 | No Data | 1000 | 13 | 1.9 | 26 | >10,000 | >5000 | No Data | >1000 |
| Adrenergic α1 | No Data | 6 | 4 | 7 | 19 | 0.8 | 27 | No Data | 57 |
| Adrenergic α2 | No Data | 1300 | 110 | 13 | 230 | 7.54 | 12 | No Data | No Data |
Disclaimer: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Table 2: Preclinical Behavioral Data of Selected Antipsychotics
| Test | Haloperidol | Clozapine | Olanzapine | Risperidone |
| Conditioned Avoidance Response (CAR) | Potent inhibition | Inhibition | Inhibition | Potent inhibition |
| Apomorphine-Induced Stereotypy | Potent inhibition | Weak or no inhibition | Inhibition | Potent inhibition |
| Catalepsy Induction | Potent induction | Low to no induction | Low induction | Moderate induction at higher doses |
Note: No publicly available data was found for this compound in these preclinical models.
Table 3: Metabolic Side Effects Profile of Selected Antipsychotics
| Side Effect | Clozapine | Olanzapine | Risperidone | Quetiapine | Aripiprazole | Ziprasidone | Haloperidol |
| Weight Gain | +++ | +++ | ++ | ++ | + | +/- | + |
| Dyslipidemia | +++ | +++ | ++ | ++ | + | +/- | + |
| Glucose Intolerance | +++ | +++ | ++ | ++ | + | +/- | + |
Key: +++ High risk, ++ Moderate risk, + Low risk, +/- Neutral/Minimal risk. No publicly available data was found for this compound regarding metabolic side effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Receptor Binding Assays
Objective: To determine the affinity of a test compound for various neurotransmitter receptors.
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the receptor of interest or from brain tissue.
-
Membrane Preparation: Cells or tissues are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Conditioned Avoidance Response (CAR)
Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to suppress a learned avoidance response.
Methodology: Rats are trained to avoid an aversive stimulus (e.g., footshock) in response to a preceding neutral conditioned stimulus (e.g., a light or tone).
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short period, followed by the unconditioned stimulus (US), a mild footshock. The animal can avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After training, the animal is administered the test compound or vehicle. The number of successful avoidances (moving during the CS) and escapes (moving during the US) are recorded.
-
Data Analysis: A compound with antipsychotic potential will significantly reduce the number of avoidance responses without affecting the number of escape responses.
Apomorphine-Induced Stereotypy
Objective: To evaluate the dopamine D2 receptor antagonist properties of a compound by measuring its ability to block stereotyped behaviors induced by the dopamine agonist apomorphine.
Methodology: Rodents are administered apomorphine, which induces repetitive, stereotyped behaviors.
-
Animal Model: Typically mice or rats are used.
-
Drug Administration: Animals are pre-treated with the test compound or vehicle, followed by an injection of apomorphine.
-
Observation: The animals are observed for a set period, and the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and cage climbing) is scored by a trained observer.
-
Data Analysis: A compound with D2 antagonist activity will significantly reduce the stereotypy score compared to the vehicle-treated group.
Catalepsy Test
Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS) by measuring the induction of catalepsy (a state of immobility and waxy flexibility).
Methodology: The bar test is a common method for assessing catalepsy in rodents.
-
Apparatus: A horizontal bar is placed at a specific height.
-
Procedure: The animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove its paws from the bar (descent latency) is recorded. A longer latency indicates a cataleptic state.
-
Data Analysis: The descent latency of animals treated with the test compound is compared to that of vehicle-treated animals.
Signaling Pathways
The therapeutic and side effects of antipsychotic drugs are mediated through their interaction with various neurotransmitter systems, primarily the dopamine and serotonin pathways.
Dopamine Signaling Pathway
Antipsychotics, particularly typical antipsychotics, exert their primary therapeutic effect by blocking D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychosis. However, blockade of D2 receptors in other pathways, such as the nigrostriatal and tuberoinfundibular pathways, can lead to EPS and hyperprolactinemia, respectively.
Serotonin Signaling Pathway
Atypical antipsychotics are characterized by their high affinity for serotonin 5-HT2A receptors, often higher than their affinity for D2 receptors. Blockade of 5-HT2A receptors is thought to contribute to their "atypical" profile, including a lower risk of EPS and potential efficacy against negative symptoms.
Conclusion and Future Directions
The available data on this compound, while limited, suggests an atypical antipsychotic profile with a notable affinity for the 5-HT2A receptor and potent 5-HT2C receptor antagonism. However, its high Ki value for the D2 receptor indicates a relatively low affinity, which differentiates it from many other antipsychotics.
To comprehensively benchmark this compound against the panel of known antipsychotics, further preclinical studies are essential. Specifically, a complete receptor binding profile across a wider range of CNS targets is required. Furthermore, efficacy studies in established animal models of psychosis, such as the conditioned avoidance response and apomorphine-induced stereotypy, would provide crucial information on its potential therapeutic effects. Finally, a thorough evaluation of its side-effect profile, including its propensity to induce catalepsy and metabolic disturbances, is necessary to understand its potential clinical utility and safety.
This guide serves as a foundational document for such future investigations, providing the necessary context and comparative data to facilitate the continued evaluation of this compound and other novel antipsychotic candidates.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-binding profiles of antipsychotics: clinical strategies when switching between agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tenilapine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of tenilapine, an atypical antipsychotic, within a laboratory setting. The following procedures are based on general principles of chemical waste management and should be implemented in conjunction with institutional and local regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling powders or creating aerosols. |
Spill Management
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent materials.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: All contaminated materials must be disposed of as hazardous chemical waste.
This compound Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is designed to ensure the safety of laboratory personnel and to comply with general environmental regulations.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Detailed Disposal Steps:
-
Waste Segregation:
-
Immediately segregate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), from non-hazardous waste streams.
-
-
Waste Identification and Labeling:
-
Clearly label the waste container as "Hazardous Chemical Waste."
-
The label should include the name "this compound Waste," its chemical formula (C₁₇H₁₆N₄S₂), and appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is kept tightly sealed when not actively adding waste to prevent the release of vapors and to avoid spills.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Store this compound waste away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Antipsychotic drugs can pose a risk to aquatic ecosystems.[1][2][3]
-
Maintain detailed records of the waste generated and its final disposal, in accordance with institutional policies and regulatory requirements.
-
Logical Relationship for Disposal Decision-Making
Caption: Decision-making process for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
